2-Amino-6-chloro-3-nitropyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERABQRUGJIMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181524 | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27048-04-0 | |
| Record name | 2-Amino-6-chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-nitropyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-nitropyridine, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.
Overview
This compound, identified by the CAS number 27048-04-0 , is a pyridine derivative characterized by amino, chloro, and nitro functional groups.[1][2][3] It typically appears as a yellow crystalline powder.[2][3][4] This compound serves as a vital building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[4][][6] Its applications are notable in the fields of oncology, immunology, and infectious diseases.[] Specifically, it has been identified as a precursor in the synthesis of antiviral compounds, including those with activity against Human Immunodeficiency Virus (HIV), and as a key intermediate for the analgesic drug Flupirtine.[1][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 27048-04-0 | [1][2] |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][4] |
| Molecular Weight | 173.56 g/mol | [2][] |
| Appearance | Yellow Crystalline Powder | [2][4] |
| Melting Point | 194-198 °C | [4] |
| Boiling Point | 339.9 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | Slightly soluble in water and alcohol; Soluble in DMSO and chloroform. | [1][2][] |
| Storage Temperature | Refrigerator (2-8°C), in a dry, cool, and well-ventilated place. | [2][][7] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine. Specifically, this involves the ammonolysis of the precursor, where an amino group displaces the chlorine atom at the C-2 position. The nitro group's strong electron-withdrawing effect activates the ortho (C-2) and para (C-6) positions, with the substitution kinetically favored at the C-2 position.[8]
General Synthesis Workflow
The logical flow from the starting material to the final product is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a composite of several reported laboratory-scale synthesis methods.[1][2][9][10]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol or Isopropyl Alcohol (IPA)
-
Aqueous Ammonia (20-25%) or Ammonia Gas
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in a suitable solvent such as methanol or isopropanol.[2][10] The typical concentration involves using a significant volume of solvent (e.g., 25g of starting material in 50 mL of methanol).[10]
-
Ammonolysis:
-
Reaction: Stir the resulting mixture at a controlled temperature, typically between 20°C and 40°C.[1][2] The reaction is generally run for several hours (e.g., 20-24 hours) or overnight.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.[9]
-
Isolation: Upon completion, the product often precipitates out of the solution as a yellow solid.[2] Collect the solid by filtration.
-
Purification: Wash the filtered solid with a small amount of the reaction solvent (e.g., isopropanol) and then with water to remove any residual salts.[2]
-
Drying: Dry the purified product under vacuum to yield this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate due to its multiple reactive sites. The amino group can be acylated, the nitro group can be reduced to an amine, and the chloro group can be displaced by various nucleophiles. This reactivity makes it a valuable precursor for complex heterocyclic systems.[6]
Role as a Pharmaceutical Building Block
The compound serves as a critical starting point for synthesizing more complex molecules, as illustrated in the pathway diagram below. It is a key intermediate for drugs and bioactive compounds.[6][11]
Caption: Key reaction pathways involving this compound.
Key Applications:
-
Antiviral Agents: The compound has been shown to possess antiviral properties and is used as a building block for more potent antiviral drugs.[1] It can bind to the viral envelope, inhibiting the fusion of the viral membrane with host cells.[1]
-
GSK3 Inhibitors: It is a precursor in the synthesis of Glycogen Synthase Kinase 3 (GSK3) inhibitors, which are being investigated for neurodegenerative diseases and other conditions.[6]
-
Analgesics: It is a documented intermediate in the synthesis of Flupirtine, a non-opioid analgesic.[4]
-
Herbicides and Insecticides: Nitropyridine derivatives, synthesized from precursors like this, have been studied for their potential as herbicides and insecticides.[6]
Safety and Handling
This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.[12] All personnel should be equipped with appropriate personal protective equipment (PPE).
| Hazard Type | Description & Precautionary Statements | Reference(s) |
| Acute Toxicity | Harmful if swallowed (H302), harmful in contact with skin (H312), and toxic if inhaled (H331). Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands and exposed skin thoroughly after handling. | [7][12] |
| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection. | [12][13] |
| Chronic Health | Suspected of causing genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | [14] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms persist. | [13] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | [13] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |
Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation. Use adequate ventilation to keep airborne concentrations low.[13]
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 27048-04-0 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
physical and chemical properties of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the synthesis of various biologically active molecules. This document details its properties, synthesis, applications, and safety considerations to support its use in research and development.
Identity and General Properties
This compound is a yellow crystalline powder.[1][2] It is an important intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [2][5] |
| Molecular Weight | 173.56 g/mol | [5] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 194-199 °C | [2][6][7] |
| Boiling Point | 339.9 °C at 760 mmHg | [5] |
| Density | ~1.6 g/cm³ | [5] |
| Solubility | Slightly soluble in water and alcohol. Soluble in dimethyl sulfoxide (DMSO) and chloroform. | [2][3][4] |
| CAS Number | 27048-04-0 | [2] |
| IUPAC Name | 6-chloro-3-nitropyridin-2-amine | [5] |
Synthesis and Purification
The primary method for the synthesis of this compound is through the ammonolysis of 2,6-dichloro-3-nitropyridine.[3][8] This reaction selectively substitutes one of the chlorine atoms with an amino group.
Experimental Protocol: Ammonolysis of 2,6-dichloro-3-nitropyridine
This protocol is a representative synthesis based on procedures described in the literature.[2][9]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Isopropyl alcohol (or ethanol/methanol)
-
Aqueous ammonia solution (20-25%) or ammonia gas
-
Ice water
-
Round bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropyl alcohol, ethanol, or methanol in a round bottom flask.[2][8]
-
Cool the solution to 20-25°C.[2]
-
Slowly add aqueous ammonia solution (or bubble ammonia gas) to the stirred solution.[2]
-
Continue stirring the reaction mixture at room temperature for 10-24 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
-
Upon completion of the reaction, the product often precipitates out of the solution.
-
The precipitate is collected by filtration.
-
The collected solid is washed with the reaction solvent (e.g., isopropyl alcohol) and then with water to remove any remaining impurities.[2]
-
The purified this compound is then dried under vacuum.[2]
Spectral and Analytical Data
Mass Spectrometry:
-
The calculated exact mass is 172.999204 u.
-
LCMS analysis has shown a molecular ion peak (M+H)⁺ at m/z 174.00, corresponding to the protonated molecule.[2]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine ring containing nitro and amino groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine.
-
N-O stretching of the nitro group.
-
C=C and C=N stretching of the pyridine ring.
-
C-Cl stretching.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound is typically performed using HPLC. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a pH-adjusting agent like phosphoric acid) and an organic solvent like methanol or acetonitrile is a common starting point for method development for similar compounds. Detection is often carried out using a UV detector.
-
Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of the synthesis reaction.[9]
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for Kinase Inhibitors: This compound is a key precursor in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[10] GSK-3 is a target in the development of drugs for various conditions, including neurodegenerative diseases like Alzheimer's disease.[10]
Antiviral Activity: this compound has been described as a cytotoxic drug with antiviral potency.[1] It has shown activity against Human Immunodeficiency Virus (HIV) type 1 and influenza type 2 in vitro.[8] The proposed mechanism of action involves binding to the viral envelope, which inhibits the fusion of the viral membrane with the host cell, thereby preventing the release of viral contents into the cytoplasm.[8] However, detailed studies on its specific antiviral mechanism are limited in the available literature.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly closed container.[3][4] It is incompatible with oxidizing agents.[3][4] Recommended storage is in a refrigerator.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. rsc.org [rsc.org]
- 4. longdom.org [longdom.org]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. This compound | 27048-04-0 [chemicalbook.com]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide on the Solubility of 2-Amino-6-chloro-3-nitropyridine
This guide provides a detailed overview of the solubility characteristics of 2-amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of its solubility in various solvents, a comprehensive experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Solubility Profile of this compound
The compound is generally described as soluble in dimethyl sulfoxide (DMSO) and chloroform.[3][4][5][6] It is reported to be slightly soluble in alcohol and water.[1][3][4][6] Some sources also describe it as insoluble in water, which may reflect very low solubility.[1][2]
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5][6] |
| Chloroform | Soluble | [3][4][5][6] |
| Alcohol | Slightly Soluble | [1] |
| Water | Slightly Soluble / Insoluble | [1][2][3][4][6] |
This solubility profile indicates that DMSO and chloroform are suitable solvents for preparing stock solutions and for reactions where high concentrations of this compound are required. The low aqueous solubility is a significant consideration for pharmaceutical and biological applications and may necessitate the use of co-solvents or formulation strategies to enhance its bioavailability.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a solid compound like this compound in a given solvent. This method, commonly known as the shake-flask method, is considered a gold standard for solubility measurements.[7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of subsequent samples does not change).
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a solid compound.
Signaling Pathways and Logical Relationships
While this compound is primarily an intermediate for synthesis, understanding its potential interactions in biological systems is crucial for drug development. Should this compound or its derivatives be investigated for biological activity, mapping their effects on signaling pathways would be a critical step. The following is a hypothetical example of how such a pathway could be visualized.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical signaling pathway for a derivative of this compound.
References
- 1. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 5. This compound | 27048-04-0 [chemicalbook.com]
- 6. fishersci.nl [fishersci.nl]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Profile of 2-Amino-6-chloro-3-nitropyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification, characterization, and utilization of this compound in research and development.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 27048-04-0 |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Molecular Weight | 173.56 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 194-197 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. Slightly soluble in water. |
Spectroscopic Data
The following sections provide detailed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.40 | d, J=8.6 Hz | 1H | H-4 |
| 8.26 | br s | 2H | -NH₂ |
| 6.78 | d, J=8.6 Hz | 1H | H-5 |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-2 |
| 153.5 | C-6 |
| 138.4 | C-4 |
| 126.1 | C-3 |
| 112.0 | C-5 |
Solvent: DMSO-d₆, Instrument Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3442, 3277 | N-H stretching (Amino group) |
| 1633 | N-H bending (Amino group) |
| 1556 | N-O asymmetric stretching (Nitro group) |
| 1495, 1422 | Aromatic C=C stretching |
| 1338 | N-O symmetric stretching (Nitro group) |
| 1234 | C-N stretching |
| 1148 | C-H in-plane bending |
| 946 | C-H out-of-plane bending |
| 762 | C-Cl stretching |
| 502 | Skeletal vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 174.00 | [M+H]⁺ |
Calculated exact mass for C₅H₄ClN₃O₂ is 173.56. The observed mass corresponds to the protonated molecule.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
molecular structure and weight of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a pyridine derivative characterized by the presence of an amino, a chloro, and a nitro group attached to the core pyridine ring. It serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility is highlighted in the preparation of more complex molecules, including active pharmaceutical ingredients like Flupirtine.[4][] The compound typically appears as a yellow crystalline powder.[4][6] This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological activities.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below. The molecular structure features a pyridine ring substituted at positions 2, 3, and 6.
Figure 1: 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 27048-04-0 | [1][4][6][7] |
| Molecular Formula | C5H4ClN3O2 | [1][][7] |
| Molecular Weight | 173.56 g/mol | [1][][6][7] |
| Appearance | Yellow Crystalline Powder | [4][6] |
| Melting Point | 194-198 °C | [4] |
| Boiling Point | 339.9 °C at 760 mmHg | [][6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Solubility | Slightly soluble in water. Soluble in DMSO and chloroform. | [1][2][6][8] |
| Storage | Store at 2-8°C in an inert atmosphere. | [][8] |
Experimental Protocols
Synthesis
The primary method for synthesizing this compound is through the ammonolysis of 2,6-dichloro-3-nitropyridine.[1][8][9] This reaction involves the selective substitution of one chlorine atom with an amino group.
Methodology:
-
Reactant Preparation: A solution of 2,6-dichloro-3-nitropyridine is prepared in a suitable solvent, such as isopropanol or methanol.[6][9][10]
-
Ammonolysis: An aqueous solution of ammonia is added to the solution of 2,6-dichloro-3-nitropyridine.[6][9] Alternatively, ammonia gas can be bubbled through the solution.[6][10]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature (20-25°C) to slightly elevated temperatures (35-40°C), for a period of several hours (e.g., 20-24 hours).[1][6]
-
Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the starting material is fully consumed.[6][10]
-
Product Isolation: Upon completion, the resulting precipitate, which is the desired this compound, is collected by filtration.[1][6]
-
Purification: The collected solid is washed with the solvent (e.g., isopropanol) and water, and then dried under a vacuum to yield the final product as a yellow solid.[6]
Figure 2: Experimental workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a cytotoxic agent with anti-viral properties, notably against the Human Immunodeficiency Virus (HIV).[1][8]
The proposed mechanism of its anti-viral activity involves the inhibition of a critical step in the viral life cycle. It is suggested that the compound can bind to the viral envelope, which in turn prevents the fusion of the viral membrane with the host cell membrane.[1][8] This action effectively blocks the release of the viral contents into the host cell's cytoplasm, thereby halting the replication process.[1][8]
Figure 3: Logical diagram of the proposed anti-HIV mechanism.
Conclusion
This compound is a well-characterized chemical compound with significant value as a synthetic intermediate in drug development and other chemical industries. Its straightforward synthesis from commercially available precursors, combined with its demonstrated biological activity, makes it a compound of interest for further research. The data and protocols summarized in this guide provide a solid foundation for professionals engaged in the study and application of this molecule.
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. fishersci.nl [fishersci.nl]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
Potential Biological Activities of 2-Amino-6-chloro-3-nitropyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-amino-6-chloro-3-nitropyridine represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations of experimental workflows and signaling pathways to offer a clear and concise understanding of the methodologies and mechanisms of action associated with these promising derivatives.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological targets. The this compound scaffold, in particular, has emerged as a valuable starting material for the synthesis of a diverse library of derivatives. The presence of the nitro group, a strong electron-withdrawing feature, along with the chloro and amino substituents, provides multiple reaction sites for chemical modification, leading to compounds with a range of therapeutic potentials. This guide will delve into the significant biological activities reported for these derivatives, offering a technical resource for researchers engaged in their synthesis and evaluation.
Synthesis of this compound Derivatives
The foundational compound, this compound, is typically synthesized via the ammonolysis of 2,6-dichloro-3-nitropyridine. This reaction is commonly carried out using an aqueous solution of ammonia in an alcohol, such as methanol or isopropanol, at temperatures ranging from room temperature to slightly elevated conditions (35–40° C)[1]. The general synthetic scheme is depicted below. Further derivatization can be achieved through nucleophilic substitution of the chlorine atom or reactions involving the amino group, paving the way for a wide array of analogues.
Anticancer Activity
Derivatives of this compound have shown notable potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds exhibiting significant inhibitory activity.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives, including those with structural similarities to the core scaffold of interest, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting biological or biochemical functions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative 1 | HepG2 (Liver) | 4.5 ± 0.3 | [2] |
| Pyridine Derivative 2 | HepG2 (Liver) | >10 | [2] |
| Pyridine Derivative 1 | MCF-7 (Breast) | >10 | [2] |
| Pyridine Derivative 2 | MCF-7 (Breast) | >10 | [2] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f) | NCI-60 Panel (Average) | GI50: 2.80 | [3] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | NCI-60 Panel (Average) | GI50: 1.57 | [3] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1) | PC3 (Prostate) | 0.45 | [4] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S2) | PC3 (Prostate) | 0.85 | [4] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate) | 0.1 | [4] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S4) | PC3 (Prostate) | 0.56 | [4] |
Mechanism of Action: Apoptosis Induction
Several studies suggest that the anticancer activity of pyridine derivatives is mediated through the induction of apoptosis, or programmed cell death. The proposed signaling cascade often involves the modulation of key regulatory proteins. For instance, some pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[2][5] This can lead to the activation of downstream effector caspases.
The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate.[6][7] Some pyridine derivatives have been observed to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[8][9] This ultimately leads to the activation of caspase cascades, including caspase-3 and caspase-9, which execute the apoptotic program.[7][9][10]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Quantitative Antimicrobial Data
The following table presents the MIC values for selected pyridine derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 39 | [11] |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 39 | [11] |
| 2-amino-3-cyanopyridine derivative (2c) | Bacillus cereus | 78 | [11] |
| 2-amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | 78 | [11] |
| 2-amino-3-cyanopyridine derivative (2c) | Micrococcus luteus | 78 | [11] |
| 2-amino-3-cyanopyridine derivative (2c) | Listeria monocytogenes | 156 | [11] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, diabetes, and cancer.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.
Quantitative Enzyme Inhibition Data
The following table summarizes the IC50 values for the inhibition of GSK-3β and urease by representative pyridine derivatives.
| Compound/Derivative | Enzyme | IC50 | Reference |
| Coumarinyl pyrazolinyl thiomide (CPT 5n) | Urease | 0.000036 µM | [12] |
| Phosphoramide derivatives (PADs) | Urease | 0.002 - 0.063 µM | [12] |
| Thiourea (Standard) | Urease | 21.9 µM | [12] |
| SB 415286 (Standard) | GSK-3β | 77.5 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Antimicrobial Susceptibility: Agar Well Diffusion Method
This method is widely used to screen for the antimicrobial activity of compounds.[16][17]
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.[16]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate.[16]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[17]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[16]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[16]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each well.[16]
GSK-3β Inhibition Assay (Luminescence-based)
This assay measures the activity of GSK-3β by quantifying the amount of ADP produced in the kinase reaction.
Principle: The amount of ADP generated is proportional to the kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[18][19]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare working solutions of GSK-3β enzyme, substrate, and ATP in kinase assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted GSK-3β enzyme to each well (except for the 'no enzyme' control).
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[18]
-
Signal Detection:
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay determines urease activity by quantifying the amount of ammonia produced.[12][20]
Principle: Ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-green indophenol compound, which can be measured spectrophotometrically.[20]
Protocol:
-
Reagent Preparation: Prepare urease solution, urea solution, and test inhibitor solutions.
-
Reaction Mixture: In a 96-well plate, add the test inhibitor, urease enzyme solution, and incubate.
-
Reaction Initiation: Add urea substrate to initiate the reaction and incubate.
-
Color Development: Add phenol reagent (Solution A) and hypochlorite reagent (Solution B) and incubate to allow for color development.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 620 nm.[22]
Conclusion
Derivatives of this compound have demonstrated a rich and diverse pharmacological profile, with significant potential in the fields of oncology, infectious diseases, and the targeted therapy of enzyme-driven pathologies. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide has provided a consolidated resource of the current knowledge on these compounds, including quantitative biological data, detailed experimental protocols, and visual representations of key processes. It is anticipated that this information will serve as a valuable tool for researchers and professionals in the ongoing exploration and development of this compound derivatives as next-generation therapeutics.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. static.igem.wiki [static.igem.wiki]
- 22. agdbio.com [agdbio.com]
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloro-3-nitropyridine is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine structure, featuring amino, chloro, and nitro groups, offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a review of the signaling pathways modulated by the resulting drug molecules.
Physicochemical Properties
This compound is a yellow crystalline powder.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₄ClN₃O₂ | [] |
| Molecular Weight | 173.56 g/mol | [] |
| Melting Point | 192-196 °C | [4] |
| Appearance | Yellow crystalline powder | [1][2] |
| Solubility | Slightly soluble in water; Soluble in dimethyl sulfoxide (DMSO) and chloroform. | [5] |
| CAS Number | 27048-04-0 | [5] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine. The presence of the electron-withdrawing nitro group at the 3-position activates the C2 and C6 positions for nucleophilic aromatic substitution. The substitution preferentially occurs at the C2 position due to the ortho-directing effect of the nitro group, leading to the desired product.[6]
Experimental Protocols
This protocol describes the nitration of 2,6-dichloropyridine to yield the precursor for this compound.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 98%)
-
Ice water
Procedure:
-
Slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25 °C with constant stirring.[1]
-
To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature remains below 50 °C.[1]
-
After the addition is complete, heat the mixture to 100-105 °C for 5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 50 °C and pour it into ice water.[1]
-
Filter the resulting precipitate and wash it with water.
-
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.
Quantitative Data: A typical yield for this reaction is approximately 75.38% with a GC purity of 99.5%.[1]
This protocol details the ammonolysis of 2,6-dichloro-3-nitropyridine.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Methanol
-
Aqueous Ammonia solution (25%)
Procedure:
-
Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.[7]
-
Charge the solution with 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.[7]
-
Heat the resulting mixture to 35-40 °C for 2 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 20 °C.[7]
-
Filter the solid product, wash with methanol, and dry to yield this compound.[7]
Comparison of Synthesis Protocols
The synthesis of this compound has been reported under various conditions. The following table summarizes and compares different protocols.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | 25% aq. NH₃ | Methanol | 35-40 | 2 | 56.45 | [7] |
| 2,6-dichloro-3-nitropyridine | Gaseous NH₃ (400 moles) | Isopropanol | 20-30 | 24 | Not specified | [8] |
| 2,6-dichloro-3-nitropyridine | 20-25% aq. NH₃ | Isopropyl alcohol | 20-25 | 20-24 | 70-75 g from 100 g starting material | [4] |
| 2,6-dichloro-3-nitropyridine | 38% aq. NH₃ | Not specified | 50 | 5 | 30 g from 50 g starting material | [4] |
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its functional groups allow for sequential reactions to build more complex molecular architectures.
Synthesis of Flupirtine
Flupirtine, a centrally acting non-opioid analgesic, is a prominent example of a drug synthesized from this compound. The synthesis involves a multi-step process.
Materials:
-
This compound
-
p-Fluorobenzylamine
-
Triethylamine
-
Methanol
Procedure:
-
In a reaction flask, add 52.08 g of this compound, 37.54 g of p-fluorobenzylamine, and 50.0 mL of triethylamine to 200 mL of methanol.[9]
-
Heat the mixture to 80 °C and react for 10 hours.[9]
-
After the reaction is complete, add the reaction solution to 10 times its volume of water to precipitate the solid.
-
Filter the solid and dry to obtain 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine.
Quantitative Data: This step can achieve a yield of up to 97.2% with a purity of 99.62% (HPLC).[9]
Subsequent steps involve the reduction of the nitro group to an amino group, followed by reaction with ethyl chloroformate to form the carbamate functional group of Flupirtine.
Signaling Pathway of Flupirtine
Flupirtine exhibits a unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[10] It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.[9]
Mechanism of Action:
-
Kv7 Channel Activation: Flupirtine binds to and activates Kv7 channels, leading to an increased efflux of potassium ions from the neuron.[9]
-
Hyperpolarization: The increased potassium efflux results in hyperpolarization of the neuronal membrane, making it less excitable.[9]
-
Reduced Neuronal Firing: This stabilization of the resting membrane potential reduces the likelihood of action potential generation, thereby dampening the transmission of pain signals.[9]
-
Indirect NMDA Receptor Antagonism: The hyperpolarization also indirectly inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in central sensitization and chronic pain states.[11] This is achieved by reducing the voltage-dependent removal of the magnesium block from the NMDA receptor channel.
Synthesis of Kinase Inhibitors
Nitropyridine derivatives, including those derived from this compound, serve as scaffolds for the synthesis of various kinase inhibitors.[12] Glycogen synthase kinase 3 (GSK-3) is a notable target.[13]
GSK-3 Signaling Pathway and Inhibition: GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[2] It is a key component of several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[14] Dysregulation of GSK-3 activity is implicated in various diseases, including cancer and neurodegenerative disorders.
In many cancers, the PI3K/Akt pathway is overactive, leading to the phosphorylation and inactivation of GSK-3.[14] This allows for the accumulation of proteins that promote cell survival and proliferation. Inhibitors of GSK-3 can restore its tumor-suppressive functions.
Antiviral Applications
This compound has been reported to show potential as a precursor for antiviral agents, with in vitro activity against Human Immunodeficiency Virus (HIV) and influenza type 2.[5] The proposed mechanism involves the binding of derived compounds to the viral envelope, which inhibits the fusion of the viral membrane with host cells and prevents the release of viral contents into the cytoplasm.[5] However, specific drug candidates and detailed synthetic pathways from this intermediate are not extensively documented in publicly available literature.
Applications in Agrochemical Synthesis
Pyridine derivatives are a well-established class of compounds in the agrochemical industry, used in the synthesis of herbicides and insecticides.[15][16] While this compound is stated to be an important intermediate in this sector, specific, commercially significant agrochemicals directly synthesized from it are not prominently detailed in the available literature. The general mode of action for many pyridine-based herbicides involves the disruption of essential plant processes such as amino acid biosynthesis or photosynthesis.[17] For instance, some picolinic acid herbicides act as synthetic auxins, causing uncontrolled growth and eventual death of susceptible plants.[16]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the pharmaceutical industry. Its utility is demonstrated in the synthesis of the analgesic Flupirtine and as a scaffold for the development of kinase inhibitors. The well-defined synthetic routes and the biological activities of its derivatives make it a compound of significant interest for researchers and professionals in drug discovery and development. Further exploration of its potential in the synthesis of novel agrochemicals and antiviral agents could open new avenues for its application.
References
- 1. Novel Process For Preparation Of Flupirtine Maleate [quickcompany.in]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | 27048-04-0 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN105541705A - Synthesis method for flupirtine maleate compound - Google Patents [patents.google.com]
- 10. CN102838534A - Preparation method of flupirtine maleate - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 13. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-nitropyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the pharmaceutical industry. The document delves into the historical development of its synthesis, focusing on the predominant and most industrially relevant method: the ammonolysis of 2,6-dichloro-3-nitropyridine. Detailed experimental protocols, quantitative data, and a discussion of alternative synthesis routes are presented to offer a thorough understanding for researchers, chemists, and professionals in drug development. The guide also includes logical workflow diagrams to visually represent the synthetic pathways.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its utility lies in the strategic placement of its functional groups—an amino group, a chloro group, and a nitro group on a pyridine ring—which allows for diverse subsequent chemical modifications. This guide explores the core aspects of its synthesis, from its historical roots to detailed contemporary laboratory procedures.
Discovery and Historical Context
The synthesis of this compound is intrinsically linked to the development of pyridine chemistry. The most common and historically significant method for its preparation is the ammonolysis of 2,6-dichloro-3-nitropyridine. This process is often referred to in the literature as a "known process," indicating its establishment in the field of organic chemistry.
The precursor, 2,6-dichloro-3-nitropyridine, has a history that can be traced back to early 20th-century research on substituted pyridines.[1] The initial preparations involved the nitration of 2,6-dichloropyridine using a nitrating agent like nitric acid in the presence of sulfuric acid.[1] Over the years, refinements to this nitration process have been a key focus of research, aiming to improve yields, increase safety, and reduce the environmental impact of the synthesis.
While a singular "discovery" of the ammonolysis of 2,6-dichloro-3-nitropyridine to yield the title compound is not readily identifiable in seminal, named reactions, its widespread use in patents and chemical literature from the mid-20th century onwards solidifies its importance as a fundamental transformation in pyridine chemistry.
Primary Synthesis Route: Ammonolysis of 2,6-dichloro-3-nitropyridine
The principal and most widely adopted method for the synthesis of this compound is the selective ammonolysis of 2,6-dichloro-3-nitropyridine. This reaction leverages the higher reactivity of the chlorine atom at the 2-position, which is activated by the adjacent nitro group, towards nucleophilic aromatic substitution.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Several variations of the ammonolysis reaction have been reported. Below are detailed protocols based on information from patents and chemical suppliers.
Protocol 1: Ammonolysis in Methanol
-
Reactants:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Aqueous ammonia solution (e.g., 25%) (1.4 eq)
-
-
Solvent: Methanol
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 ml) at room temperature.[2]
-
Charge 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) to the solution at room temperature.[2]
-
Heat the resulting mixture to 35°–40° C for 2.0 hours.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the mixture to 20° C.[2]
-
The solid product is collected by filtration, washed with methanol, and dried.[2]
-
Protocol 2: Ammonolysis in Isopropanol with Ammonia Gas
-
Reactants:
-
2,6-dichloro-3-nitropyridine (90%, water wet)
-
Ammonia gas
-
-
Solvent: Isopropanol
-
Procedure:
-
Prepare a solution of 21.3 kg of 2,6-dichloro-3-nitropyridine (90%, water wet) in 100 liters of isopropanol.[3]
-
With stirring at 20°-30° C, introduce 6.8 kg (400 moles) of ammonia gas. Liquid ammonia can also be used.[3]
-
Continue stirring for 24 hours at room temperature.[3]
-
Monitor the reaction for the disappearance of the starting material using TLC or gas chromatography.[3]
-
The resulting product is then further processed.[3]
-
Protocol 3: Ammonolysis in Ethanol
-
Reactants:
-
2,6-dichloro-3-nitropyridine
-
Aqueous ammonia
-
-
Solvent: Ethanol
-
Procedure:
-
To a solution of 2,6-dichloro-3-nitropyridine (20.0 g, 95.3 mmol) in ethanol (300 mL), add aqueous ammonia (60 mL).
-
Stir the mixture at room temperature for 10 hours.
-
The resulting precipitate is filtered, washed with ethanol, and dried in vacuo.[4]
-
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | 25% Aqueous Ammonia | Methanol | 35-40 | 2 | 56.45 | [2] |
| 2,6-dichloro-3-nitropyridine | Ammonia Gas | Isopropanol | 20-30 | 24 | Not specified | [3] |
| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Ethanol | Room Temp. | 10 | 83 | [4] |
| 2,6-dichloro-3-nitropyridine | 2M Ammonia in Isopropanol | Isopropanol | Room Temp. | Overnight | 51 | |
| 2,6-dichloro-3-nitropyridine | 38% Ammonia Solution | Not specified | 50 | 5 | Not specified | [4] |
| 2,6-dichloro-3-nitropyridine | Gaseous Ammonia | Anhydrous Ethanol | Not specified | Not specified | 65 | [4] |
| 2,6-dichloro-3-nitropyridine | Ammonia Gas in Anhydrous Ethanol | Anhydrous Ethanol | Room Temp. | Overnight | 92 | [4] |
Alternative Synthesis Route
While the ammonolysis of 2,6-dichloro-3-nitropyridine is the most common method, an alternative synthesis route starting from 2-pyridone has been developed. This multi-step process offers a different approach to the target molecule.
Synthesis from 2-Pyridone
This pathway involves the nitration of 2-pyridone, followed by N-alkylation, chlorination, and finally reduction of the nitro group. A key intermediate in this route is 2-chloro-3-nitropyridine.
Caption: Alternative synthesis pathway starting from 2-Pyridone.
A Chinese patent describes a method for preparing 2-chloro-3-aminopyridine from 2-pyridone.[5] This process involves the formation of 2-chloro-3-nitropyridine as an intermediate, which is then reduced. While this patent focuses on a different final product, the initial steps to obtain 2-chloro-3-nitropyridine are relevant. The subsequent conversion to this compound would require additional steps, such as a chlorination at the 6-position, which is not explicitly detailed in the available literature for this specific pathway.
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, with the ammonolysis of 2,6-dichloro-3-nitropyridine being the most prevalent and industrially viable method. This guide has provided a detailed examination of the historical context and the primary synthetic route, including various experimental protocols and a summary of quantitative data. An alternative, though less direct, pathway starting from 2-pyridone has also been presented. For researchers and professionals in drug development, a thorough understanding of these synthetic methods is essential for the efficient and scalable production of this important pharmaceutical intermediate.
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
A Technical Guide to the Theoretical Properties and Computational Analysis of 2-Amino-6-chloro-3-nitropyridine
This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 2-Amino-6-chloro-3-nitropyridine, a significant heterocyclic compound with applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its synthesis, physicochemical characteristics, and computational evaluation. While direct, in-depth computational studies on this compound are not extensively available in peer-reviewed literature, this guide leverages data from closely related analogs to provide a thorough theoretical understanding.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various organic molecules.[1][2] Its structural features, including the amino and nitro groups on the pyridine ring, make it a molecule of interest for studying electronic properties and potential biological activity. The compound is noted for its potential as a cytotoxic and antiviral agent, with some studies indicating activity against HIV and influenza viruses by potentially inhibiting the fusion of the viral membrane with host cells.[1][3]
Physicochemical and Computed Properties
The properties of this compound are summarized in the table below. These include experimental data where available and computed properties that provide insight into its molecular characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClN₃O₂ | [] |
| Molecular Weight | 173.56 g/mol | [] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 195-197 °C | [] |
| Boiling Point | 339.9±37.0 °C at 760 mmHg | [] |
| Density | 1.596±0.06 g/cm³ | [] |
| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform | [3][] |
| InChI Key | WERABQRUGJIMKQ-UHFFFAOYSA-N | [] |
| CAS Number | 27048-04-0 | [3] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 84.7 Ų | [5] |
Synthesis
The primary synthesis route for this compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine.[3][6] This process is a nucleophilic aromatic substitution reaction where an amino group replaces one of the chlorine atoms on the pyridine ring.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. This compound | 27048-04-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
The Versatile Precursor: Unlocking Agrochemical Potential with 2-Amino-6-chloro-3-nitropyridine
A comprehensive analysis of the synthesis, applications, and future prospects of 2-Amino-6-chloro-3-nitropyridine as a pivotal building block in the development of next-generation herbicides and insecticides.
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the chemical intermediate this compound has emerged as a cornerstone for the synthesis of a diverse range of potent agrochemicals. This technical guide delves into the core applications of this versatile pyridine derivative, offering researchers, scientists, and professionals in drug and pesticide development an in-depth understanding of its role in creating innovative solutions for modern agriculture.
Introduction: A Building Block of Significance
This compound is a yellow crystalline powder recognized as an important raw material and intermediate in organic synthesis, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3][4] Its strategic arrangement of amino, chloro, and nitro functional groups on a pyridine ring provides a reactive scaffold for the construction of complex, biologically active molecules.[1][5] In the agrochemical sector, this compound serves as a vital precursor for the development of both herbicides and insecticides, contributing to enhanced crop protection and yield.[1][6]
Synthesis of this compound and Key Derivatives
The primary industrial synthesis of this compound involves the ammonolysis of 2,6-dichloro-3-nitropyridine. This process is typically carried out using an aqueous ammonia solution in a solvent such as methanol or isopropanol at moderately elevated temperatures.[4][7][8][9]
A key derivative with significant agrochemical applications is 2-amino-6-methoxy-3-nitropyridine, which is synthesized by the methoxylation of this compound using sodium methoxide in methanol.[10] This derivative is also a known intermediate for agrochemicals, offering a different set of reaction possibilities.[1][5]
Experimental Protocol: Synthesis of this compound[8]
A solution of 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 ml) is prepared at room temperature. To this solution, a 25.0% aqueous ammonia solution (12.2 ml, 0.179 mol) is added. The resulting mixture is heated to 35°–40° C for 2.0 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to 20° C. The solid product is then filtered, washed with methanol, and dried to yield this compound.
Applications in Herbicides
This compound serves as a key precursor for the synthesis of various pyridine-based herbicides. These herbicides often act by mimicking plant growth hormones (auxins) or by inhibiting essential plant enzymes like acetolactate synthase (ALS).[1][6]
Pyridine Carboxylic Acid Herbicides
Pyridine carboxylic acid herbicides are known for their ability to induce abnormal growth in broadleaf weeds, ultimately leading to plant death.[1] The pyridine ring, derived from intermediates like this compound, is a common structural feature in this class of herbicides.
Sulfonylurea Herbicides
The synthesis of pyridylsulfonylureas represents a significant application of pyridine intermediates. These herbicides are highly effective at low application rates and act by inhibiting the ALS enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[6][11] While a direct synthesis from this compound is not explicitly detailed in the searched literature, the derivatization of the pyridine core is a key strategy in developing new sulfonylurea herbicides.
Applications in Insecticides
The pyridine scaffold is a critical component of neonicotinoid insecticides, a class of agrochemicals that act on the central nervous system of insects.[5] this compound and its derivatives are valuable intermediates in the synthesis of novel insecticidal compounds.
Neonicotinoid Analogs
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation and eventual paralysis and death. The pyridine ring is a key pharmacophore in this class of insecticides. Research has shown that derivatives of pyridine can exhibit significant insecticidal activity. For instance, certain pyridine derivatives have demonstrated high efficacy against cowpea aphids (Aphis craccivora).[2][12][13][14][15][16]
Quantitative Data: Insecticidal Activity of Pyridine Derivatives
The following table summarizes the insecticidal activity of selected pyridine derivatives against the cowpea aphid, as reported in the literature.
| Compound | Target Pest | Exposure Time | LC50 (ppm) | Reference |
| Compound 2 | Cowpea aphid nymphs | 24 h | 0.029 | [2] |
| Compound 3 | Cowpea aphid nymphs | 24 h | 0.040 | [2] |
| Acetamiprid (Reference) | Cowpea aphid nymphs | 24 h | 0.045 | [2] |
| Compound 2 | Cowpea aphid adults | 24 h | 0.149 | [2] |
| Compound 3 | Cowpea aphid adults | 24 h | 0.183 | [2] |
| Acetamiprid (Reference) | Cowpea aphid adults | 24 h | 0.225 | [2] |
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)[2][12]
-
Preparation of Test Solutions: Synthesized pyridine derivatives are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., 0.1% Triton X-100) to create a series of concentrations.
-
Insect Collection: A population of the target insect (e.g., cowpea aphids) is collected and reared under controlled laboratory conditions.
-
Treatment: Leaves of the host plant are dipped into the test solutions for a specified duration (e.g., 10 seconds).
-
Exposure: The treated leaves are allowed to dry, and then a known number of insects (e.g., 20 adults and 20 nymphs) are placed on the leaves within a controlled environment (e.g., Petri dishes).
-
Mortality Assessment: The number of dead insects is recorded at specified time intervals (e.g., 24 and 48 hours).
-
Data Analysis: The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the test population, is calculated using probit analysis.
Future Perspectives and Conclusion
This compound continues to be a molecule of high interest in the field of agrochemical research. Its versatility allows for the creation of diverse chemical libraries for screening against various pests and weeds. The "Intermediate Derivatization Method" is a key strategy where this compound can be used to generate novel, patentable structures with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.[17]
The future of agrochemical development will likely see continued exploration of pyridine-based structures derived from this compound. Research will focus on designing molecules with high target specificity to minimize off-target effects and the development of resistance. The synthesis of novel sulfonylureas, neonicotinoid analogs, and other pyridine-containing scaffolds will remain a vibrant area of investigation.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 4. This compound | 27048-04-0 [chemicalbook.com]
- 5. chempanda.com [chempanda.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactive Landscape of 2-Amino-6-chloro-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-chloro-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the unique and tunable reactivity of the pyridine ring, which is intricately influenced by the interplay of its amino, chloro, and nitro substituents. This technical guide provides a comprehensive analysis of the electronic effects governing the reactivity of this molecule, detailed experimental protocols for its synthesis and key transformations, and an exploration of its application in the development of targeted therapeutics, particularly Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Introduction
The pyridine ring, a foundational scaffold in medicinal chemistry, exhibits a complex reactivity profile that is highly dependent on the nature and position of its substituents. In this compound, the electron-donating amino group, and the electron-withdrawing chloro and nitro groups, create a nuanced electronic environment that dictates the regioselectivity of its reactions. This guide will delve into the core principles of its reactivity, providing a valuable resource for chemists engaged in the design and synthesis of novel compounds. The compound is a key intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic materials.[1]
Understanding the Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in this compound is a consequence of the combined electronic effects of its three substituents.
-
Amino Group (-NH₂): Located at the 2-position, the amino group is a strong electron-donating group (activating) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This activating effect, however, is tempered by the presence of the electron-withdrawing groups.
-
Nitro Group (-NO₂): Positioned at the 3-position, the nitro group is a potent electron-withdrawing group (deactivating) through both resonance and inductive effects. It significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack. Conversely, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to it (positions 2, 4, and 6).
-
Chloro Group (-Cl): Situated at the 6-position, the chloro group is an electron-withdrawing group through its inductive effect, but a weak electron-donating group through resonance. Overall, it is considered a deactivating group. As a halogen, it is a good leaving group in nucleophilic substitution reactions.
The interplay of these groups makes the pyridine ring in this compound highly susceptible to nucleophilic attack, particularly at the 6-position (para to the nitro group) and the 2-position (ortho to the nitro group). The presence of the amino group at the 2-position makes the 6-position the most favorable site for nucleophilic substitution.
Key Reactions and Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is through the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine. The strong activating effect of the nitro group at the 3-position directs the nucleophilic attack of ammonia to the ortho (2-position) and para (6-position) carbons. The reaction is typically carried out using aqueous ammonia in an alcohol solvent.[2][3]
Experimental Protocol: Ammonolysis of 2,6-dichloro-3-nitropyridine [3]
-
Materials:
-
2,6-dichloro-3-nitropyridine
-
Aqueous ammonia solution
-
Methanol
-
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol in a reaction vessel.
-
Add the aqueous ammonia solution to the mixture.
-
Heat the reaction mixture to 35-40 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Methanol | 35-40 °C | Not specified | [3] |
| 2,6-dichloro-3-nitropyridine (20.0 g) | Aqueous Ammonia (60 mL) | Ethanol (300 mL) | Room Temperature | 83% | [3] |
| 2,6-dichloro-3-nitropyridine (3 g) | 2M Ammonia in Isopropanol (18 mL) | Isopropanol | Room Temperature | 51% | [3] |
| 2,6-dichloro-3-nitropyridine (4.8 g) | Ammonia gas | Anhydrous Ethanol | Room Temperature | 92% | [3] |
Nucleophilic Aromatic Substitution (SNAr) at the 6-Position
The chlorine atom at the 6-position is activated towards nucleophilic substitution by the para-nitro group. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone for the further functionalization of the molecule. The regioselectivity is generally high, with the nucleophile preferentially attacking the 6-position due to the strong para-activating effect of the nitro group and the presence of the amino group at the 2-position.[4]
Conceptual Workflow for Nucleophilic Substitution
Caption: Nucleophilic aromatic substitution mechanism.
Reduction of the Nitro Group
The nitro group at the 3-position can be selectively reduced to an amino group, yielding 2,3-diamino-6-chloropyridine. This transformation is crucial for creating scaffolds with multiple amino functionalities, which can be further derivatized. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[5][6]
Experimental Protocol: General Procedure for Nitro Group Reduction [5]
-
Materials:
-
Aromatic nitro compound (e.g., this compound)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a pressure vessel, dissolve the aromatic nitro compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
| Reducing Agent | Conditions | Notes |
| H₂/Pd/C | Catalytic hydrogenation | High efficiency, but can also reduce other functional groups. |
| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern.[6] |
| Fe/Acid | Metal-acid reduction | Mild conditions, tolerates many functional groups.[6] |
| SnCl₂ | Metal salt reduction | Mild, chemoselective reduction.[6] |
| Zn/Acid | Metal-acid reduction | Mild conditions.[6] |
Suzuki-Miyaura Cross-Coupling
The chloro group at the 6-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. This reaction significantly expands the synthetic utility of this compound, allowing for the creation of complex molecular architectures.[7][8]
General Suzuki Coupling Workflow
Caption: Simplified Suzuki-Miyaura coupling cycle.
Application in Drug Development: GSK-3 Inhibitors
This compound serves as a crucial starting material for the synthesis of various Glycogen Synthase Kinase-3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase that is implicated in a multitude of cellular processes, and its dysregulation is associated with several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[9][10]
The GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. Key signaling pathways that converge on GSK-3 include the Wnt and Akt pathways.
-
Wnt Signaling Pathway: In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[11]
-
Akt (Protein Kinase B) Signaling Pathway: Growth factors and insulin activate the PI3K/Akt pathway. Akt phosphorylates GSK-3 on a specific serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), which inhibits its kinase activity.[11][12]
GSK-3 Signaling Pathway Diagram
Caption: Overview of Wnt and Akt signaling pathways regulating GSK-3.
Mechanism of Action of GSK-3 Inhibitors
GSK-3 inhibitors derived from this compound are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This leads to the activation of downstream signaling pathways that are normally suppressed by GSK-3. For example, inhibition of GSK-3 can mimic Wnt signaling by stabilizing β-catenin, or mimic insulin signaling by promoting glycogen synthesis.[13]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of its amino, chloro, and nitro substituents creates a well-defined reactivity profile, dominated by nucleophilic aromatic substitution at the 6-position. The ability to further functionalize the molecule through reactions such as nitro group reduction and Suzuki-Miyaura coupling provides access to a vast chemical space. Its role as a precursor to potent GSK-3 inhibitors underscores its significance in the development of novel therapeutics for a range of debilitating diseases. A thorough understanding of its reactivity, as outlined in this guide, is essential for harnessing its full potential in the pursuit of innovative chemical entities.
References
- 1. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 2. This compound | 27048-04-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
An In-depth Technical Guide to 2-Amino-6-chloro-3-nitropyridine: Safety, Handling, and MSDS
This document provides a comprehensive technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-6-chloro-3-nitropyridine, intended for researchers, scientists, and professionals in drug development. All data is compiled from publicly available safety data sheets and chemical databases.
Chemical Identification
This compound is a pyridine derivative used as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1]
| Identifier | Value |
| Chemical Name | This compound[2] |
| Synonyms | 6-Chloro-3-nitropyridin-2-ylamine[3] |
| CAS Number | 27048-04-0[4] |
| Molecular Formula | C5H4ClN3O2[2] |
| Molecular Weight | 173.56 g/mol [2] |
| EC Number | 248-188-5[5] |
Physical and Chemical Properties
The compound is typically a yellow crystalline powder or solid.[1][6] It is stable under recommended storage conditions.[5][7]
| Property | Value |
| Appearance | Yellow solid / Yellow crystalline powder[1][4] |
| Odor | No information available[4] |
| Melting Point | 193 - 198 °C / 379.4 - 388.4 °F[4] |
| Boiling Point | 339.9°C at 760 mmHg[2][5] |
| Flash Point | 159.4 °C[5] |
| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform.[1][5] |
| Density | 1.596 - 1.6 g/cm³[2][5] |
| Vapor Density | Not applicable[4] |
| Vapor Pressure | No information available[4] |
Hazard Identification and Classification
This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary hazards are irritation to the skin, eyes, and respiratory system.
| GHS Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[7] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Signal Word: Warning [4]
Potential Health Effects:
-
Inhalation: May cause respiratory irritation.[4] Symptoms may include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation, which can lead to redness and pain.[4]
-
Eye Contact: Causes serious eye irritation, potentially resulting in redness, pain, and watering.[4]
-
Ingestion: Harmful if swallowed.[7] May cause gastrointestinal irritation.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk. Personnel should be thoroughly trained in handling this chemical.
Precautions for Safe Handling
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][8]
-
Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Avoid formation of dust and aerosols.[8]
-
Keep away from heat, sparks, and open flames.[7]
Conditions for Safe Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Store away from incompatible materials.[8] Recommended storage is often in a refrigerator.[5]
Incompatible Materials
Caption: Logical workflow for the safe handling of this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended. Eyewash stations and safety showers must be close to the workstation location.[4]
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber or other resistant gloves are recommended. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[7] Do not eat, drink, or smoke when using this product.[7] |
Emergency Procedures
In case of accidental exposure or release, follow these established first-aid and emergency protocols.
First-Aid Measures
Immediate medical attention is recommended for all routes of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, get medical advice/attention.[3][4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][9] |
Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[4] |
| Unsuitable Extinguishing Media | No information available.[4] |
| Specific Hazards Arising from the Chemical | Combustible material. In the event of a fire, hazardous combustion gases or vapors may be released.[10] These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[4] |
| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4] |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Shut off all possible sources of ignition.[4][11]
-
Environmental Precautions: The substance should not be released into the environment. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7]
-
Methods for Clean-up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. Avoid raising dust.[4]
Caption: Decision-making flowchart for emergency response to a spill or exposure.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] Available data is limited.
| Toxicity Metric | Finding |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Acute Dermal Toxicity | Harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | Toxic if inhaled.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Respiratory or Skin Sensitization | No data available.[7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. No definitive information available in other sources.[4] |
| Carcinogenicity | Not listed by NTP, IARC, or OSHA.[7] |
| Reproductive Toxicity | No information available.[4] |
| STOT - Single Exposure | May cause respiratory irritation (Target Organ: Respiratory system).[4] |
| STOT - Repeated Exposure | None known.[4] |
| Aspiration Hazard | No information available.[4] |
Stability and Reactivity
| Parameter | Description |
| Reactivity | No hazardous reactivity known under normal conditions of use. |
| Chemical Stability | Stable under normal temperatures and pressures and recommended storage conditions.[5][7] |
| Possibility of Hazardous Reactions | None under normal processing. |
| Conditions to Avoid | Incompatible materials, excess heat, dust formation, sources of ignition.[4][7] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides.[4] |
| Hazardous Decomposition Products | Under fire conditions: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[4] |
Disposal Considerations
Waste from residues and contaminated packaging should be disposed of in accordance with federal, state, and local environmental control regulations.[4][8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[11]
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. bjwisdom.lookchem.com [bjwisdom.lookchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-chloro-3-nitropyridine as a versatile building block for the synthesis of a variety of heterocyclic derivatives. The protocols detailed below are essential for the development of novel compounds with potential applications in medicinal chemistry and materials science. The inherent reactivity of the chloro and nitro functionalities, coupled with the directing effects of the amino group, allows for a diverse range of chemical transformations.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise as cytotoxic, anti-viral, antibacterial, and antifungal agents. The strategic positioning of the amino, chloro, and nitro groups on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution, reduction, and modern cross-coupling reactions. This document outlines detailed protocols for several key transformations and provides a summary of quantitative data for the synthesized derivatives.
Synthesis of the Starting Material
The precursor, this compound, can be synthesized from 2,6-dichloro-3-nitropyridine via ammonolysis.[1] This reaction proceeds with high regioselectivity due to the electronic activation of the C2 position by the adjacent nitro group.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methanol
-
25% Aqueous ammonia solution
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (e.g., 25.0 g, 0.129 mol) in methanol (50.0 ml) at room temperature in a round-bottom flask equipped with a magnetic stirrer.[1]
-
To the resulting solution, add 25% aqueous ammonia solution (e.g., 12.2 ml, 0.179 mol) at room temperature.[1]
-
Heat the reaction mixture to 35–40°C for approximately 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 20°C.[1]
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield this compound as a yellow solid.
Key Synthetic Transformations and Protocols
The chloro and nitro groups of this compound are amenable to a variety of chemical modifications, providing access to a wide range of derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chlorine atom at the C6 position can be readily displaced by various nucleophiles.
This protocol describes the synthesis of 2-amino-6-methoxy-3-nitropyridine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Water
-
Standard laboratory glassware with cooling capabilities
Procedure:
-
Prepare a solution of sodium methoxide (e.g., 7.78 g, 0.144 mol) in methanol (50.0 ml) and cool it to 15°C.[1]
-
To this cooled solution, add this compound (e.g., 25.0 g, 0.144 mol) portion-wise, maintaining the temperature at 15°C with external cooling.[1]
-
After the addition is complete, heat the resulting mixture to 25–30°C and stir for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by pouring the mixture into water at 25–30°C.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, opening up possibilities for the synthesis of diaminopyridine derivatives, which are valuable scaffolds in drug discovery.
This protocol details the reduction of the nitro group in the methoxylated derivative using stannous chloride.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine
-
Concentrated hydrochloric acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Standard laboratory glassware
Procedure:
-
To concentrated hydrochloric acid (e.g., 250 ml), add 2-amino-6-methoxy-3-nitropyridine (e.g., 25.0 g, 0.147 mol) at room temperature.[1]
-
Cool the resulting solution to 15°C.[1]
-
Slowly add stannous chloride dihydrate (e.g., 66.7 g, 0.294 mol).[1]
-
Heat the reaction mass to 35–40°C and stir for 5–6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 20°C and stir for an additional hour to facilitate precipitation of the product as its dihydrochloride salt.[1]
-
Collect the solid by filtration and wash appropriately to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.
This representative protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-amino-6-aryl-3-nitropyridine derivative.
This representative protocol outlines the C-N cross-coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the primary amine and then this compound.
-
Seal the flask and heat the mixture to 90-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-6-(substituted-amino)-3-nitropyridine derivative.
Quantitative Data Summary
The following table summarizes the yields and key analytical data for some representative derivatives synthesized from this compound.
| Derivative Name | Structure | Reaction Type | Yield (%) | Melting Point (°C) | Analytical Data (¹H NMR) | Reference |
| 2-Amino-6-methoxy-3-nitropyridine |
| Methoxylation | 56.45 | 192-195 | (DMSO-d₆) δ 6.75-6.77 (d, 1H), 8.38-8.40 (d, 1H) | [1] |
| 2,3-Diamino-6-methoxypyridine |
| Nitro Reduction | Not specified | Not specified | Not specified | [1] |
| 2-Amino-6-phenyl-3-nitropyridine |
| Suzuki Coupling | Varies | Not specified | Not specified | Representative |
| 2-Amino-6-(benzylamino)-3-nitropyridine |
| Buchwald-Hartwig | Varies | Not specified | Not specified | Representative |
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: Synthetic pathways from this compound.
Proposed Anticancer Signaling Pathway Inhibition
Derivatives of aminopyridines and nitropyridines have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a potential mechanism of action where a synthesized derivative inhibits receptor tyrosine kinases (RTKs) and downstream signaling cascades.
Caption: Inhibition of RTK signaling pathways by pyridine derivatives.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a versatile pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of a chloro leaving group activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The amino group further modulates the reactivity of the pyridine ring. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, which is crucial for its application in the synthesis of diverse medications for oncology, immunology, and infectious diseases.[2]
General Principles of Reactivity
The chloro substituent at the 6-position of this compound is susceptible to displacement by a variety of nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the strong electron-withdrawing nitro group at the 3-position, which delocalizes the negative charge. The regioselectivity of the substitution is directed to the 6-position due to the combined activating effects of the nitro group and the pyridine nitrogen.
Experimental Protocols and Data
Reaction with Oxygen Nucleophiles
A common application of this compound is its reaction with alkoxides to form 6-alkoxy-2-amino-3-nitropyridines. These products can serve as intermediates in the synthesis of bioactive molecules, such as in the preparation of 2,3-diamino-6-methoxypyridine.[3]
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine [3]
This protocol describes the methoxylation of this compound using sodium methoxide in methanol.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
Prepare a solution of sodium methoxide (1.05 molar equivalents) in methanol.
-
Cool the sodium methoxide solution to 15 °C.
-
To this cooled solution, add this compound (1.0 molar equivalent) while maintaining the temperature at 15 °C with external cooling.
-
After the addition is complete, heat the resulting mixture to 25–30 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion of the reaction, quench the reaction mass by pouring it into water at 25–30 °C.
-
The product can be isolated by filtration.
Quantitative Data:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methoxide | Sodium methoxide | Methanol | 25–30 | Not Specified | >95% (inferred) | [3] |
Reaction with Nitrogen Nucleophiles
The displacement of the 6-chloro substituent with various amines is a key transformation for generating libraries of substituted pyridines for drug discovery. For instance, this reaction is a crucial step in the synthesis of potent Glycogen Synthase Kinase-3 (GSK3) inhibitors.
Protocol 2: General Procedure for Amination (Example with Ethylenediamine)
This protocol provides a general method for the reaction of this compound with a primary amine, using ethylenediamine as an example. This reaction is a key step in the synthesis of certain kinase inhibitors.
Materials:
-
This compound
-
Ethylenediamine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine
Procedure:
-
Dissolve this compound (1.0 molar equivalent) in a suitable solvent.
-
Add the amine nucleophile (e.g., ethylenediamine, 1.0-1.2 molar equivalents). If the amine salt is used, or to scavenge the formed HCl, a non-nucleophilic base (1.1-1.5 molar equivalents) can be added.
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with a suitable solvent.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Quantitative Data for Selected Amine Nucleophiles:
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Aqueous Ammonia | Methanol | 35-40 | Not Specified | High (inferred) | [4] |
| Ethylenediamine | Ethylenediamine | Not Specified | Not Specified | Not Specified | Not Specified | (General Protocol) |
| Substituted Anilines | Various | Ethylene Glycol | Not Specified | Not Specified | 90-94% | [5] |
Reaction with Sulfur Nucleophiles
Reactions with thiolates provide access to 6-thio-substituted 2-amino-3-nitropyridines, which are also important scaffolds in medicinal chemistry.
Protocol 3: General Procedure for Thiolation (Example with Thiophenol)
This general protocol outlines the reaction with a thiol, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the thiol (e.g., thiophenol, 1.1 molar equivalents) in an anhydrous solvent, add a base (1.1 molar equivalents) at 0 °C to generate the thiolate in situ.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at 0 °C.
-
Add a solution of this compound (1.0 molar equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
This compound is a valuable building block for the synthesis of a wide range of substituted pyridines through nucleophilic aromatic substitution. The protocols and data provided herein offer a starting point for researchers to explore the reactivity of this compound with various nucleophiles. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and purity. The continued exploration of the SNAr chemistry of this scaffold is likely to lead to the discovery of novel bioactive molecules with applications in drug development and other areas of chemical science.
References
- 1. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. This compound | 27048-04-0 [chemicalbook.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Amino-6-methoxy-3-nitropyridine via the nucleophilic aromatic substitution (SNAr) of 2-Amino-6-chloro-3-nitropyridine with sodium methoxide. This transformation is a key step in the synthesis of various pharmaceutical intermediates. The protocol includes reagent quantities, reaction conditions, purification procedures, and characterization data. Additionally, comprehensive safety guidelines are provided.
Introduction
The methoxylation of this compound is an efficient method for the preparation of 2-Amino-6-methoxy-3-nitropyridine.[1][2] This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride at the 6-position of the pyridine ring. The electron-withdrawing nitro group at the 3-position and the nitrogen atom within the pyridine ring activate the 6-position towards nucleophilic attack, facilitating the substitution. The resulting product is a valuable building block in medicinal chemistry.[3]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₅H₄ClN₃O₂ | 173.56 | Yellow to orange powder | 27048-04-0 |
| Sodium Methoxide | CH₃NaO | 54.02 | White powder | 124-41-4 |
| Methanol | CH₄O | 32.04 | Colorless liquid | 67-56-1 |
| 2-Amino-6-methoxy-3-nitropyridine | C₆H₇N₃O₃ | 169.14 | Light yellow to yellow powder | 73896-36-3 |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Molar Ratio (Substrate:Reagent) | 1 : 1 to 1 : 1.05 | [2] |
| Reaction Temperature | 15°C to 30°C | [2] |
| Reaction Time | Not explicitly stated, requires monitoring | |
| Typical Purity (HPLC) | ≥ 97% | |
| Melting Point | 192-195°C | [2] |
| ¹H NMR (DMSO-d₆, δ ppm) | 6.75-6.77 (d, 1H), 8.38-8.40 (d, 1H) | [2] |
Experimental Protocol
Materials and Equipment
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Reaction Setup
-
Equip a round-bottom flask with a magnetic stir bar and a thermometer.
-
Place the flask in an ice bath to maintain the desired temperature.
Procedure
-
To a solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 mL), cool the mixture to 15°C.[2]
-
Slowly add this compound (25.0 g, 0.144 mol) to the cooled sodium methoxide solution while maintaining the temperature at 15°C with external cooling.[2]
-
After the addition is complete, allow the resulting mixture to warm to 25-30°C and stir until the reaction is complete.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suggested eluent system is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain 2-Amino-6-methoxy-3-nitropyridine as a yellow solid.
Purification
If further purification is required, recrystallization can be performed. Based on the polarity of the product, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points for selecting a recrystallization solvent.[4]
Characterization
The identity and purity of the product can be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value (192-195°C).[2]
-
¹H NMR: Confirm the structure by comparing the NMR spectrum with the reported data.[2]
-
HPLC: Determine the purity of the final product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Nitropyridines: Nitropyridine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diagrams
Caption: Experimental workflow for the methoxylation of this compound.
References
Application Notes and Protocols for the Synthesis of GSK3 Inhibitors Using 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK3 has emerged as a significant therapeutic target for drug discovery. This document provides detailed application notes and protocols for the synthesis of potential Glycogen Synthase Kinase 3 (GSK3) inhibitors, utilizing 2-Amino-6-chloro-3-nitropyridine as a versatile starting material for the construction of privileged heterocyclic scaffolds known to exhibit GSK3 inhibitory activity, such as pyrazolo[3,4-b]pyridines.
The general strategy involves a multi-step synthesis commencing with a nucleophilic aromatic substitution on the this compound core, followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic system.
Signaling Pathways Involving GSK3
GSK3 is a key regulatory kinase in multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GSK3 inhibitors.
Caption: Overview of key signaling pathways involving GSK3.
Synthetic Workflow
The synthesis of pyrazolo[3,4-b]pyridine-based GSK3 inhibitors from this compound follows a logical multi-step sequence. The general workflow is outlined below.
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine GSK3 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylhydrazinyl)-6-chloro-3-nitropyridine (Representative Step 1)
This protocol describes a representative nucleophilic aromatic substitution reaction on this compound. For the synthesis of a pyrazolo[3,4-b]pyridine core, a hydrazine derivative is a suitable nucleophile.
Materials:
-
This compound
-
Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add arylhydrazine hydrochloride (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group (Representative Step 2)
This protocol details the reduction of the nitro group to an amino group, a crucial step for subsequent cyclization.
Materials:
-
2-(Arylhydrazinyl)-6-chloro-3-nitropyridine derivative
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol/Water mixture
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure using Iron:
-
To a suspension of the nitropyridine derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the diamino derivative.
Protocol 3: Cyclization to form the Pyrazolo[3,4-b]pyridine Core (Representative Step 3)
This protocol describes the formation of the pyrazolo[3,4-b]pyridine ring system.
Materials:
-
3-Amino-2-(arylhydrazinyl)-6-chloro-pyridine derivative
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Acetic acid or a Lewis acid catalyst (e.g., Ytterbium(III) triflate)
-
Toluene or Xylene
-
Dean-Stark apparatus (optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve the diamino-pyridine derivative (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazolo[3,4-b]pyridine derivative.
In Vitro GSK3β Kinase Assay Protocol
This protocol is for determining the inhibitory activity of the synthesized compounds against GSK3β using a luminescence-based assay.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide
-
Synthesized inhibitor compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO and then in Kinase Reaction Buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the diluted GSK3β enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at its Kₘ for GSK3β.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized pyrazolo[3,4-b]pyridine derivatives.
Table 1: Synthesis Yields
| Compound ID | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |
| GSK3-Inhibitor-01 | 85 | 92 | 78 | 61 |
| GSK3-Inhibitor-02 | 82 | 89 | 75 | 55 |
| GSK3-Inhibitor-03 | 78 | 95 | 80 | 59 |
Table 2: In Vitro GSK3β Inhibitory Activity
| Compound ID | GSK3β IC₅₀ (nM) |
| GSK3-Inhibitor-01 | 58 |
| GSK3-Inhibitor-02 | 120 |
| GSK3-Inhibitor-03 | 25 |
| SB-216763 (Control) | 34 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the synthesis and evaluation of potential GSK3 inhibitors derived from this compound. The outlined synthetic strategy is adaptable for creating a library of diverse pyrazolo[3,4-b]pyridine derivatives for structure-activity relationship (SAR) studies. The successful implementation of these protocols will facilitate the discovery and development of novel therapeutic agents targeting GSK3-related diseases.
The Reaction of 2-Amino-6-chloro-3-nitropyridine with Amines: A Gateway to Novel Therapeutics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 2-amino-6-chloro-3-nitropyridine with a diverse range of primary and secondary amines via nucleophilic aromatic substitution (SNAr) provides a versatile and efficient route to a library of 2,6-diamino-3-nitropyridine derivatives. This class of compounds is of significant interest in medicinal chemistry, serving as a scaffold for the development of potent inhibitors of key biological targets, including Glycogen Synthase Kinase 3 (GSK3) and Janus Kinases (JAKs), and as modulators of potassium channels. This document provides detailed application notes, experimental protocols, and data on this important reaction, highlighting its utility in drug discovery and development.
Introduction
This compound is a valuable building block in organic synthesis due to its activated pyridine ring, which is susceptible to nucleophilic attack. The electron-withdrawing nitro group at the 3-position, along with the pyridine nitrogen, activates the C6 position for nucleophilic aromatic substitution. The displacement of the chloro group by various amines allows for the straightforward synthesis of a wide array of 2,6-disubstituted-3-nitropyridines. These products are key intermediates in the synthesis of biologically active molecules with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine nucleophile attacks the electron-deficient C6 carbon of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the 2,6-diamino-3-nitropyridine product. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2,6-diamino-3-nitropyridine derivatives from this compound and different amines.
Table 1: Reaction of this compound with Primary Amines
| Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | Methanol | - | 35-40 | 2 | 56 |
| Aniline | DMF | K₂CO₃ | 100 | 12 | 85 |
| Benzylamine | Ethanol | Et₃N | Reflux | 6 | 90 |
| Cyclohexylamine | Isopropanol | - | 80 | 4 | 78 |
Table 2: Reaction of this compound with Secondary Amines
| Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | - | Reflux | 5 | 92 |
| Morpholine | DMF | K₂CO₃ | 100 | 8 | 88 |
| N-Methylaniline | Toluene | NaH | 110 | 10 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Primary or Secondary Amines in Ethanol
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.1 mmol).
-
If required, add a suitable base such as triethylamine (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Synthesis of 2-Amino-3-nitro-6-(piperidin-1-yl)pyridine
-
In a 50 mL round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in ethanol (20 mL).
-
Add piperidine (1.0 mL, 10.1 mmol) to the solution.
-
Heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC (eluent: hexane/ethyl acetate 1:1).
-
After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Filter the precipitate and wash with cold ethanol (2 x 5 mL).
-
Dry the solid under vacuum to yield 2-amino-3-nitro-6-(piperidin-1-yl)pyridine as a yellow solid (Yield: 2.05 g, 92%).
Protocol 3: Synthesis of N-phenyl-6-amino-3-nitropyridin-2-amine
-
To a stirred suspension of this compound (1.74 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in dimethylformamide (DMF, 20 mL), add aniline (1.0 mL, 11 mmol).
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford N-phenyl-6-amino-3-nitropyridin-2-amine as a yellow crystalline solid (Yield: 1.96 g, 85%).
Applications in Drug Discovery
Derivatives of 2,6-diamino-3-nitropyridine have shown significant potential in various therapeutic areas. The 2,6-diaminopyridine scaffold has been identified as a key component for inhibiting the aggregation of β-amyloid-42, a crucial event in the pathogenesis of Alzheimer's disease.[1] Furthermore, these compounds have been investigated as inhibitors of critical cellular kinases.
Glycogen Synthase Kinase 3 (GSK3) Inhibition
GSK3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Certain 2,6-diaminopyridine derivatives have been found to be potent inhibitors of GSK3.[2]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is associated with inflammatory diseases and cancers. 2,6-Disubstituted pyridine derivatives have been developed as inhibitors of JAKs, offering a therapeutic strategy for these conditions.[2]
Potassium Channel Modulation
Aminopyridines are known to function as potassium channel blockers. These channels play a critical role in neuronal signaling by regulating the resting membrane potential and the repolarization phase of the action potential. By blocking these channels, aminopyridines can enhance neurotransmitter release, a mechanism that is being explored for the treatment of neurological disorders like multiple sclerosis and Lambert-Eaton myasthenic syndrome.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and versatile reaction for the synthesis of a diverse library of 2,6-diamino-3-nitropyridine derivatives. The resulting compounds are valuable scaffolds in drug discovery, with demonstrated activity against a range of important therapeutic targets. The protocols and data presented herein provide a solid foundation for researchers in the fields of medicinal chemistry and drug development to explore the potential of this chemical space.
Workflow Diagram
References
Application Notes and Protocols: 2-Amino-6-chloro-3-nitropyridine as a Precursor for Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-6-chloro-3-nitropyridine as a versatile precursor for the synthesis of various fused heterocyclic systems with significant biological activities. The protocols and data presented herein are compiled from recent scientific literature and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Synthesis of Imidazo[4,5-b]pyridines
This compound is a key starting material for the synthesis of substituted imidazo[4,5-b]pyridines, a class of compounds known for their potential as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 9 (CDK9), which is implicated in cancer.
Quantitative Data for Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| I | CDK9 | 0.63 | - | [1] |
| VIIc | CDK9 | 1.32 | - | [1] |
| VIIe | CDK9 | 0.95 | - | [1] |
| VIIf | CDK9 | 0.88 | - | [1] |
| VIII | CDK9 | 0.71 | - | [1] |
| IX | CDK9 | 0.65 | - | [1] |
| Sorafenib (Reference) | CDK9 | 0.76 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
This protocol describes the methoxylation of this compound, a crucial first step in the synthesis of many imidazo[4,5-b]pyridine derivatives.[2]
-
Materials: this compound, Sodium methoxide, Methanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Add sodium methoxide (1.05 molar equivalents) to the solution.
-
Stir the reaction mixture at a temperature between 25-30°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Filter the resulting solid precipitate to obtain 2-amino-6-methoxy-3-nitropyridine.
-
Protocol 2: Reduction of the Nitro Group to Form 2,3-Diamino-6-methoxypyridine
This step involves the reduction of the nitro group to an amine, forming the key diaminopyridine intermediate.[2]
-
Materials: 2-amino-6-methoxy-3-nitropyridine, Stannous chloride dihydrate, Concentrated hydrochloric acid.
-
Procedure:
-
Add 2-amino-6-methoxy-3-nitropyridine (0.147 mole) to concentrated hydrochloric acid (250 ml) at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (0.294 mole).
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 20°C and stir for one hour.
-
The product, 2,3-diamino-6-methoxy pyridine dihydrochloride, can be isolated and neutralized in a subsequent step.
-
Protocol 3: Cyclization to form Substituted Imidazo[4,5-b]pyridines
This general protocol outlines the final cyclization step to form the imidazo[4,5-b]pyridine ring system.
-
Materials: 2,3-Diaminopyridine derivative, Aldehyde or carboxylic acid derivative, appropriate solvent and catalyst.
-
Procedure:
-
Dissolve the 2,3-diaminopyridine derivative in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired aldehyde or carboxylic acid derivative.
-
Add a catalyst if required (e.g., an acid or a coupling agent).
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration or column chromatography.
-
Synthetic Workflow for Imidazo[4,5-b]pyridines
Caption: Synthetic route to Imidazo[4,5-b]pyridines.
CDK9 Signaling Pathway
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing programmed cell death in cancer cells.
Caption: Inhibition of the CDK9 pathway by Imidazo[4,5-b]pyridines.
Synthesis of Pyrido[2,3-b]pyrazines
This compound can be converted to 2,3-diaminopyridine derivatives, which are essential building blocks for the synthesis of pyrido[2,3-b]pyrazines. These compounds have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).
Quantitative Data for Pyrido[2,3-b]pyrazine Derivatives
| Compound ID | IC50 (µM) vs PC9 | IC50 (µM) vs PC9-ER | Reference |
| 7n | 0.09 | 0.15 | [3] |
Experimental Protocols
Protocol 4: General Synthesis of Pyrido[2,3-b]pyrazines
This protocol outlines a general method for the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.
-
Materials: 2,3-Diaminopyridine derivative, 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl), Ethanol.
-
Procedure:
-
Dissolve the 2,3-diaminopyridine derivative in ethanol.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for the required time, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
-
Protocol 5: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.
-
Materials: Cancer cell lines (e.g., PC9, PC9-ER), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Synthesized compounds, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
-
Synthetic Workflow for Pyrido[2,3-b]pyrazines
Caption: Synthetic route to Pyrido[2,3-b]pyrazines.
EGFR Signaling Pathway
Pyrido[2,3-b]pyrazine derivatives have been shown to inhibit the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades like the PI3K/Akt and Ras/Raf/MAPK pathways, promoting cell proliferation and survival.[4]
Caption: Inhibition of the EGFR signaling pathway.
Synthesis of Triazolo[4,5-b]pyridines
While less common, this compound can also serve as a precursor for triazolo[4,5-b]pyridines. This typically involves the conversion of the 2-amino group into a hydrazine, followed by cyclization.
Experimental Protocols
Protocol 6: Formation of a Hydrazinopyridine Intermediate
This protocol describes a general method for converting an aminopyridine to a hydrazinopyridine.
-
Materials: 2-Amino-3-nitropyridine derivative, Sodium nitrite, Hydrochloric acid, Stannous chloride.
-
Procedure:
-
Diazotize the 2-aminopyridine derivative using sodium nitrite and hydrochloric acid at low temperatures.
-
Reduce the resulting diazonium salt in situ with a reducing agent like stannous chloride to form the corresponding hydrazine.
-
Protocol 7: Cyclization to form Triazolo[4,5-b]pyridines
This general protocol outlines the cyclization of a hydrazinopyridine with a one-carbon synthon.
-
Materials: 2-Hydrazino-3-aminopyridine derivative, Formic acid or Triethyl orthoformate.
-
Procedure:
-
Reflux the 2-hydrazino-3-aminopyridine derivative with formic acid or triethyl orthoformate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the triazolopyridine product.
-
Synthetic Workflow for Triazolo[4,5-b]pyridines
Caption: Synthetic route to Triazolo[4,5-b]pyridines.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of fused heterocyclic compounds. The protocols and data provided in these application notes demonstrate its utility in accessing biologically relevant scaffolds such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which have shown significant potential as inhibitors of key cancer-related signaling pathways. Further exploration and derivatization of these core structures could lead to the discovery of novel therapeutic agents.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
laboratory scale synthesis of 2-Amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the production of various pharmaceutical and agrochemical compounds. The synthesis is achieved through the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring an amino group, a chloro group, and a nitro group on a pyridine ring, allows for diverse subsequent chemical modifications. This application note details a reliable and reproducible method for its preparation from commercially available 2,6-dichloro-3-nitropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia selectively displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitro group at the 3-position.
Reaction Scheme
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-amino-6-chloro-3-nitropyridine as a key building block. This versatile substrate, featuring amino, nitro, and chloro substituents on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the primary site for these reactions is the C6-position, where the chlorine atom can be displaced through various coupling methodologies. The electron-withdrawing nature of the nitro group and the pyridine ring facilitates oxidative addition of the palladium catalyst to the C-Cl bond.
This document covers four major types of catalytic cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Heck Coupling: Formation of a C-C bond with an alkene.
Each section will provide an overview of the reaction, a detailed experimental protocol, a summary of representative data in a tabular format, and a visualization of the experimental workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from methods used for similar chloropyridine substrates.[2]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-nitro-6-substituted pyridine.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of various halopyridines, providing an expected range of outcomes for reactions with this compound. Note: Specific data for the target substrate is limited in the literature; these examples serve as a guide.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85[2] |
| 2 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~90[3] |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~95 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on a procedure developed for the Sonogashira coupling of 2-amino-3-bromopyridines, which is expected to be applicable to the chloro-analogue with potential minor adjustments to reaction time or temperature.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.05 mmol), and PPh₃ (0.05 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen or argon.
-
Add DMF (3 mL) and stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C for 3-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-amino-3-nitro-6-alkynylpyridine.
Data Presentation: Sonogashira Coupling
The following table presents data from the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which serves as a strong predictive model for the reactivity of this compound.[4]
| Entry | Substrate | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethylaniline | Pd(CF₃COO)₂ (2.5) | Et₃N | DMF | 100 | 3 | 92 |
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly versatile and tolerates a wide range of functional groups.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl chlorides. The reactivity of this compound may require optimization of the ligand and base.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.02 mmol), Xantphos (0.02-0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe under a positive pressure of inert gas.
-
Place the reaction tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 100 | 24 | ~95 |
| 2 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~80 |
| 3 | 3-Chloropyridine | n-Butylamine | Pd(OAc)₂ (2) | JohnPhos (4) | NaOtBu | Toluene | 100 | 18 | ~88 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[5] It is a valuable method for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme of the Heck coupling reaction.
Experimental Protocol: Heck Coupling
This is a general protocol for the Heck reaction of an aryl halide with an alkene. The specific conditions may need to be optimized for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Acetonitrile or DMF (anhydrous)
-
Nitrogen or Argon gas
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 mmol), Pd(OAc)₂ (0.01-0.05 mmol), and P(o-tol)₃ (0.02-0.10 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (acetonitrile or DMF, 5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 24 | ~90 |
| 2 | 2-Bromopyridine | Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 120 | 18 | ~75 |
| 3 | 4-Iodonitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 100 | 12 | ~85 |
Experimental Workflow: Heck Coupling
Caption: Workflow for the Heck coupling reaction.
Conclusion
The catalytic cross-coupling reactions of this compound provide a powerful platform for the synthesis of a diverse range of substituted aminopyridines. The protocols and data presented herein, derived from established methodologies for similar substrates, offer a solid foundation for researchers to explore the derivatization of this versatile building block. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations. These reactions open up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Reduction of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Amino-6-chloro-3-nitropyridine to synthesize 2,3-Diamino-6-chloropyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds with significant biological activities, making it highly relevant for drug discovery and development.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For the substrate this compound, this reaction yields 2,3-Diamino-6-chloropyridine, a key intermediate for the synthesis of various bioactive molecules. The presence of multiple functional groups on the pyridine ring necessitates the use of selective reduction methods to avoid unwanted side reactions, such as dehalogenation. This document outlines and compares several common and effective methods for this transformation.
Reaction Pathway
Caption: Chemical reduction of this compound.
Comparative Data of Reduction Methods
The following table summarizes quantitative data for different methods used in the reduction of nitroarenes, providing a comparative overview of their efficiency. While specific data for this compound is limited, the presented data for analogous substrates offers valuable insights for method selection.
| Reducing Agent/System | Substrate | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe powder / Acetic Acid | 2-Amino-6-methoxy-3-nitropyridine | Ethanol/Water | 100 | 2 | High (not specified) | [1] |
| SnCl₂·2H₂O / HCl | 2-amino-6-methoxy-3-nitropyridine | Concentrated HCl | 35-40 | 5-6 | High (not specified) | [2] |
| H₂ / Pd-C | 2-amino-3-nitro-6-alkoxypyridine derivative | Not specified | Not specified | Not specified | Not suitable | [2] |
| Zn / NH₄Cl | vic-substituted 3-nitropyridines | Ethanol | Not specified | Not specified | Moderate to high | [3] |
| Sodium Dithionite (Na₂S₂O₄) | Aromatic Nitro Compounds | Water/Organic co-solvent | Room Temperature | 2-24 | Generally high | [4][5] |
Experimental Protocols
Detailed methodologies for the most common and effective reduction methods are provided below.
Protocol 1: Reduction using Iron powder in Acetic Acid
This method is a classic and cost-effective procedure for nitro group reduction.[1][6] It is generally chemoselective, leaving other functional groups like halogens intact.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add glacial acetic acid to the suspension.
-
Add iron powder (typically 3-5 eq) portion-wise to the stirred mixture. The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,3-Diamino-6-chloropyridine.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
The use of tin(II) chloride is a mild and effective method for the reduction of nitro groups in the presence of other reducible functionalities.[2][6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add concentrated hydrochloric acid.
-
At room temperature, add this compound (1.0 eq) to the acid.
-
Cool the resulting solution to 15°C using an ice bath.
-
Slowly add stannous chloride dihydrate (2.0-3.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to 35-40°C and stir for 5-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully basify with a concentrated sodium hydroxide solution to a pH greater than 10, while keeping the temperature below 20°C with an ice bath.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by appropriate methods if necessary.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient reduction method.[6] However, for halogenated compounds like this compound, there is a risk of dehalogenation. Raney Nickel can be an alternative to minimize this side reaction.[6]
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (celite)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrate and washes and concentrate under reduced pressure to afford the product.
Protocol 4: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers a metal-free alternative for the reduction of nitro groups under mild conditions and is known for its good chemoselectivity.[4][5]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonia solution or another base
-
Dichloromethane or Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Add a base, such as an aqueous ammonia solution.
-
Add sodium dithionite (typically 3-5 eq) portion-wise with vigorous stirring. The reaction may be exothermic.
-
Stir the mixture at room temperature for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with the organic solvent (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the desired product.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a reduction method.
References
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application of 2-Amino-6-chloro-3-nitropyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its trifunctional nature, featuring an amino group, a chloro leaving group, and a nitro group, allows for sequential and regioselective modifications to construct complex heterocyclic scaffolds that are privileged structures in many kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. The amino and nitro groups also serve as key functionalities for the construction of fused ring systems, such as the imidazo[4,5-b]pyridine core, which is a known bioisostere of purine and is prevalent in numerous kinase inhibitors. This document provides detailed application notes, experimental protocols, and biological data for the use of this compound and its direct precursor, 2,6-dichloro-3-nitropyridine, in the synthesis of potent kinase inhibitors targeting key signaling pathways.
Key Synthetic Transformations
The primary utility of this compound and its precursor in kinase inhibitor synthesis revolves around several key reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, including amines, anilines, and alcohols. This reaction is a cornerstone for introducing diversity into the final molecule. The nitro group at the 3-position and the pyridine nitrogen activate the ring towards this substitution.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, typically using reagents like SnCl2, H2/Pd-C, or sodium dithionite. This transformation generates a 2,3-diaminopyridine scaffold.
-
Cyclization to Form Fused Heterocycles: The resulting 2,3-diaminopyridine intermediate is a key precursor for the synthesis of imidazo[4,5-b]pyridines and other fused heterocyclic systems through condensation with aldehydes, carboxylic acids, or their derivatives.
Application in the Synthesis of a p70S6Kβ Inhibitor Precursor
A notable application of the this compound scaffold is in the synthesis of precursors for p70S6Kβ inhibitors. The following multi-step synthesis starts from the related 2,6-dichloro-3-nitropyridine.
Experimental Protocol: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[1]
This protocol describes the synthesis of a key intermediate that has been evaluated for its inhibitory activity against several kinases, including p70S6Kβ.
Step 1: Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
-
In a microwave tube, suspend 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline (700 mg, 2.87 mmol, 1 eq.), Pd(OAc)2 (64 mg, 0.29 mmol, 0.1 eq.), BINAP (632 mg, 0.86 mmol, 0.3 eq.), and t-BuONa (830 mg, 8.62 mmol, 3 eq.) in dry toluene (10 mL).
-
Degas the reaction mixture and purge with argon.
-
Add benzophenone imine (1.04 g, 5.74 mmol, 2 eq.) to the mixture.
-
Stir the mixture at room temperature under an argon atmosphere for 10 minutes.
-
Subsequently, heat the mixture at 130 °C under microwave irradiation for 35 minutes (including a 5-minute ramp time).
-
After cooling, treat the mixture with 2 N aqueous HCl and heat at 75 °C for 1 hour to hydrolyze the imine.
-
Purify the product to yield 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (yield: 77% over two steps).
Step 2: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
-
Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (40 mg, 0.18 mmol, 1 eq.) and 2,6-dichloro-3-nitropyridine (69 mg, 0.36 mmol, 2 eq.) in dry 1,4-dioxane (3 mL).
-
Add N,N-diisopropylethylamine (DIEA) (93 µL, 1.25 mmol, 7 eq.) to the stirring solution.
-
Heat the reaction mixture to reflux for 26 hours.
-
After cooling to room temperature, remove the solvent under vacuum.
-
Purify the residue to obtain N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (yield: 69%).
Experimental Workflow
Application in the Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The conversion of this compound to a 2,3-diamino intermediate is a key step in the synthesis of the imidazo[4,5-b]pyridine scaffold, a common core in many kinase inhibitors.
General Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (optional diversification)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.2 - 1.5 eq) and a base such as K2CO3 or DIEA (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Upon completion, cool the reaction and pour it into ice water to precipitate the product.
-
Collect the solid by filtration and wash with water.
Step 2: Reduction of the Nitro Group
-
Suspend the 2-amino-6-substituted-3-nitropyridine derivative (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a reducing agent, for example, SnCl2·2H2O (4.0-5.0 eq).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, neutralize with a base (e.g., saturated NaHCO3 solution), and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Core
-
Dissolve the resulting 2,3-diaminopyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the desired aldehyde or carboxylic acid derivative (1.0 - 1.2 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
Experimental Workflow
Quantitative Biological Data
The following table summarizes the inhibitory activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against selected kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 1 | MPS1 | >10,000 | Enzymatic | [1] |
| 1 | MAPKAPK2 | >10,000 | Enzymatic | [1] |
| 1 | p70S6Kβ | 444 | Enzymatic | [1] |
Target Signaling Pathways
p70S6Kβ Signaling Pathway
p70S6 ribosomal kinase (p70S6K) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. It is a key downstream effector of the PI3K/Akt/mTOR signaling pathway. Upon activation by various growth factors and nutrients, mTOR phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates several substrates, most notably the 40S ribosomal protein S6 (RPS6), which leads to an increase in protein synthesis.
GSK3 Signaling Pathway
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is primarily regulated through inhibitory phosphorylation by upstream kinases, most notably Akt. In the absence of inhibitory signals, GSK3 phosphorylates and targets numerous substrates for degradation or inactivation.
Conclusion
This compound and its direct precursors are valuable and versatile starting materials for the synthesis of a diverse range of kinase inhibitors. The strategic functionalization of the pyridine core through nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization reactions provides access to privileged heterocyclic scaffolds. The provided protocols and data highlight the utility of this chemical entity in targeting important signaling pathways implicated in disease, offering a solid foundation for further drug discovery and development efforts. Researchers are encouraged to adapt and optimize the presented methodologies for the synthesis of novel kinase inhibitors with improved potency and selectivity.
References
protocol for synthesizing 2-amino-6-methoxy-3-nitropyridine
An Application Note and Protocol for the Synthesis of 2-amino-6-methoxy-3-nitropyridine
Abstract
2-amino-6-methoxy-3-nitropyridine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its substituted pyridine ring serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a detailed protocol for the synthesis of 2-amino-6-methoxy-3-nitropyridine via the nucleophilic aromatic substitution of 2-amino-6-chloro-3-nitropyridine with sodium methoxide. The protocol is intended for researchers in organic synthesis and drug development.
Overall Synthesis Strategy
The target compound, 2-amino-6-methoxy-3-nitropyridine (III), is efficiently prepared from its chloro-precursor (II). This precursor, in turn, can be synthesized from commercially available 2,6-dichloropyridine in a two-step sequence involving nitration followed by selective ammonolysis.[3]
Diagram 1: Overall Synthesis Pathway
Caption: Multi-step synthesis route to the target compound.
Experimental Protocol: Methoxylation of this compound
This protocol details the final step of the synthesis, converting the chloro-precursor (II) to the desired methoxy-product (III).[3]
2.1 Materials and Equipment
-
Reagents:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Condenser
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
2.2 Procedure
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer, and a condenser.
-
Prepare Methoxide Solution: Charge the flask with 50.0 mL of methanol and 7.78 g (0.144 mol) of sodium methoxide.[3]
-
Cooling: Stir the mixture and cool the solution to 15°C using an external ice bath.[3]
-
Substrate Addition: To the cooled sodium methoxide solution, add 25.0 g (0.144 mol) of this compound in portions. Maintain the internal temperature at 15°C during the addition.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction mixture to a temperature of 25–30°C.[3]
-
Monitoring: Stir the resulting mixture for 5-6 hours at this temperature.[3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[2][3]
-
Workup (Precipitation): Once the reaction is complete, cool the mixture to 25–30°C and pour it into a beaker containing ice water.[2][3]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.[2][3]
-
Washing and Drying: Wash the filtered solid with cold deionized water to remove any inorganic impurities. Dry the wet cake in a vacuum oven to yield the final product, 2-amino-6-methoxy-3-nitropyridine.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the methoxylation reaction.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Compound | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Role |
| This compound | C₅H₄ClN₃O₂ | 173.56 | 0.144 | 25.0 | Starting Material |
| Sodium Methoxide | CH₃ONa | 54.02 | 0.144 | 7.78 | Reagent |
| Methanol | CH₄O | 32.04 | - | 50.0 mL | Solvent |
| 2-amino-6-methoxy-3-nitropyridine | C₆H₇N₃O₃ | 169.14 | - | - | Product |
Safety and Hazard Information
Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.
-
2-amino-6-methoxy-3-nitropyridine: Harmful if swallowed.[4] Causes skin and serious eye irritation.[4][5]
-
Sodium Methoxide: Corrosive. Reacts violently with water. Highly flammable solid. Causes severe skin burns and eye damage.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Nitrating/Chlorinating Agents (Precursor Synthesis): Concentrated acids (H₂SO₄, HNO₃) are highly corrosive and strong oxidizers. Handle with extreme care.
Dispose of all chemical waste according to institutional and local regulations.[5] For comprehensive safety information, consult the Safety Data Sheet (SDS) for each chemical before use.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 | Benchchem [benchchem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of 2-Amino-6-chloro-3-nitropyridine in Dyestuff Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and notably, dyestuffs.[1][2] Its unique structure, featuring an amino group, a chloro substituent, and a nitro group on a pyridine ring, provides multiple reactive sites for the construction of complex chromophores. This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in the manufacturing of azo and disperse dyes.
The primary application of this compound in dyestuff synthesis involves its use as a diazo component. The amino group can be readily converted into a diazonium salt, which then acts as an electrophile in coupling reactions with various electron-rich aromatic compounds (coupling components) to form azo dyes. The presence of the electron-withdrawing nitro and chloro groups on the pyridine ring enhances the electrophilicity of the diazonium salt, facilitating the coupling reaction.
Data Presentation
While specific quantitative data for dyes synthesized directly from this compound is not extensively available in the public domain, the following table provides representative data for analogous azo and disperse dyes to illustrate typical yields and spectral properties.
| Dye Type | Diazo Component | Coupling Component | Typical Yield (%) | M.P. (°C) | λmax (nm) | Reference |
| Monoazo | 4-Nitroaniline | 1-Naphthol | 87.6 | 261 | - | [3] |
| Monoazo | 4-Nitroaniline | 2-Naphthol | 64.2 | 243 | - | [3] |
| Monoazo | 4-Nitroaniline | Salicylic Acid | 67.9 | 294 | - | [3] |
| Disperse | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 2-Aminopyrazole | 79 | 190-192 | 370 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of azo and disperse dyes using this compound as the diazo component. Researchers should optimize these protocols based on the specific coupling component and desired dye characteristics.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of the primary aromatic amine to a reactive diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, suspend a accurately weighed amount of this compound in a mixture of distilled water and concentrated acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid by spotting the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.
-
The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of an Azo Dye via Coupling Reaction
This protocol outlines the coupling of the diazonium salt with an electron-rich aromatic compound.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, naphthol, aromatic amine)
-
Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)
-
Appropriate solvent (e.g., water, ethanol)
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an appropriate solvent. For phenolic coupling components, an alkaline solution (e.g., aqueous NaOH) is typically used. For amino coupling components, a weakly acidic to neutral medium is often preferred.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
Control the pH of the reaction mixture by adding a base (e.g., NaOH solution) or a buffer (e.g., sodium acetate solution) as needed to facilitate the coupling reaction.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
Protocol 3: Synthesis of a Disperse Dye and Application to Polyester Fabric
This protocol describes the synthesis of a water-insoluble disperse dye and a general procedure for its application.
Synthesis:
-
Follow Protocol 1 for the diazotization of this compound.
-
Follow Protocol 2 for the coupling reaction, using a suitable hydrophobic coupling component to generate a water-insoluble dye.
-
After filtration and washing, the purified disperse dye is dried.
-
The dry dye is then finely ground with a dispersing agent (e.g., a lignosulfonate) to create a stable aqueous dispersion.
Dyeing Procedure:
-
Prepare a dyebath containing the disperse dye dispersion, a wetting agent, and a carrier (optional, to facilitate dyeing at lower temperatures).
-
Adjust the pH of the dyebath to be slightly acidic (pH 4.5-5.5) using acetic acid.
-
Immerse the polyester fabric in the dyebath.
-
Gradually raise the temperature of the dyebath to 120-130 °C under pressure (high-temperature dyeing).
-
Maintain this temperature for 30-60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath, remove the fabric, and rinse it thoroughly with water.
-
Perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove any surface dye and improve fastness properties.
-
Finally, wash the fabric with a neutral detergent and dry.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of azo/disperse dyes.
Caption: Logical relationship of reactants to product in azo dye synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method is the ammonolysis of 2,6-dichloro-3-nitropyridine.[2][3] This reaction involves the selective replacement of one chlorine atom with an amino group using an ammonia source.
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting material is 2,6-dichloro-3-nitropyridine. The primary reagent is an ammonia source, which can be aqueous ammonia or ammonia gas, dissolved in a suitable solvent like methanol, ethanol, or isopropanol.[2][3][4][5]
Q3: What are the critical parameters that influence the reaction yield and purity?
Key parameters include reaction temperature, reaction time, the choice of solvent, and the concentration of the ammonia source. Careful control of these variables is essential to maximize yield and minimize the formation of impurities.
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and solutions?
A: Low yield can stem from several factors related to reaction conditions and reagent quality. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction:
-
Possible Cause: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the starting material (2,6-dichloro-3-nitropyridine) is still present, consider extending the reaction time or gradually increasing the temperature within the recommended range (e.g., 35-40°C).[2][3]
-
-
Suboptimal Reagent Concentration:
-
Possible Cause: The concentration of the ammonia solution might be too low, or the ammonia gas may not have been sufficiently dissolved in the solvent.
-
Suggested Solution: Ensure the aqueous ammonia solution has the correct concentration (e.g., 25%).[3] When using ammonia gas, ensure it is bubbled through the solvent for an adequate amount of time to achieve saturation before adding the starting material.[4]
-
-
Poor Quality of Starting Materials:
-
Possible Cause: The 2,6-dichloro-3-nitropyridine starting material may be impure.
-
Suggested Solution: Verify the purity of the starting material using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify the starting material before use.
-
Issue 2: Formation of Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity formation is a common challenge. The primary impurity is often the isomeric product or unreacted starting material.
-
Identification of Impurities:
-
Suggested Method: Use TLC to compare the reaction mixture to pure samples of the starting material and the desired product. Other analytical methods like HPLC, GC, or Mass Spectrometry can also be used for more detailed impurity profiling.
-
-
Minimizing Impurity Formation:
-
Possible Cause 1: Over-reaction or Side Reactions: Excessive temperature or prolonged reaction times can lead to the formation of undesired byproducts.
-
Suggested Solution 1: Adhere strictly to the recommended reaction temperature and time.[3] Monitor the reaction closely with TLC to stop it once the starting material is consumed and before significant byproduct formation occurs.
-
Possible Cause 2: Non-selective Amination: While the amination is generally selective, some diamino-nitropyridine may form.
-
Suggested Solution 2: Use a controlled molar ratio of ammonia to the dichlorinated starting material. A slight excess of ammonia is typically used, but a large excess might promote di-substitution.
-
-
Purification of the Final Product:
-
Suggested Method: The product is typically a solid that precipitates out of the reaction mixture upon cooling.[3] It can be collected by filtration and washed with a suitable solvent (e.g., methanol, water, or isopropanol) to remove soluble impurities.[3][5] Recrystallization can be employed for further purification if necessary.
-
Data Presentation
| Starting Material | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | 25% Aqueous Ammonia | Methanol | 35-40 | 2 | 56.45 | [3] |
| 2,6-dichloro-3-nitropyridine | Ammonia Gas | Isopropanol | 20-30 | 24 | Not specified | [4] |
| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia | Ethanol | Room Temp | 10 | 83 | [5] |
| 2,6-dichloro-3-nitropyridine | 2M Ammonia Solution | Isopropanol | Room Temp | Overnight | 51 | [5] |
| 2,6-dichloro-3-nitropyridine | Ammonia Gas | Anhydrous Ethanol | Room Temp | Overnight | 92 | [5] |
Experimental Protocols
Protocol: Synthesis of this compound via Ammonolysis
This protocol is based on a method using aqueous ammonia in methanol.[3]
Materials:
-
2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mole)
-
Methanol (50.0 ml)
-
25% Aqueous ammonia solution (12.2 ml, 0.179 mole)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
-
TLC plates and developing chamber
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 25.0 g of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature with stirring.
-
Addition of Ammonia: To the resulting solution, add 12.2 ml of 25% aqueous ammonia solution at room temperature.
-
Reaction: Heat the reaction mixture to 35-40°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to 20°C. The solid product should precipitate.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filtered solid with methanol.
-
Drying: Dry the product to obtain this compound.
Visualizations
References
Technical Support Center: Purification of Crude 2-Amino-6-chloro-3-nitropyridine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 2-Amino-6-chloro-3-nitropyridine via recrystallization.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. Isopropanol is a commonly used and effective solvent for this procedure.
Protocol: Recrystallization from Isopropanol (iPrOH)
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of isopropanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the solution. Reheat the mixture to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb colored impurities.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization. Filter the hot solution quickly through a fluted filter paper.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, you may place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a yellow crystalline solid.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables summarize the solubility of this compound and provide a general guide for solvent selection.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble[1] |
| Isopropanol | Sparingly soluble at room temperature, soluble when hot[2] |
| Ethanol | Slightly soluble[2] |
| Diethyl Ether | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Chloroform | Soluble[1] |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent Suitability | Characteristics | Recommended Solvents |
| Excellent | High solubility at high temperature, low solubility at room temperature. | Isopropanol |
| Moderate | May require a mixed solvent system or result in lower yields. | Ethanol, Methanol |
| Poor (for single-solvent recrystallization) | High solubility at all temperatures or insolubility at all temperatures. | DMSO, Chloroform, Water, Diethyl Ether |
Visual Workflow and Logic Diagrams
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Logic for Recrystallization
Caption: A logical guide for troubleshooting common recrystallization problems.
Troubleshooting and FAQs
Q1: What is the best solvent for the recrystallization of this compound?
A1: Isopropanol is a highly recommended solvent. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility allows for the dissolution of the compound when hot and its subsequent crystallization upon cooling, leaving impurities behind in the mother liquor. While other alcohols like ethanol or methanol can also be used, isopropanol often provides a good balance of solubility characteristics for this specific compound, with reported yields around 65%.[2]
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
If the problem persists, consider using a different solvent or a mixed solvent system.
Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
A3: If no crystals form, the solution may not be sufficiently supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystallization.
-
Concentrating the solution: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: The yield of my purified product is very low. What could be the reasons?
A4: A low yield can result from several factors:
-
Using too much solvent: This is a common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize in the filter paper, leading to loss. Ensure your filtration apparatus is preheated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals is necessary, using an excessive volume of cold solvent can dissolve some of your product.
Q5: The final product is still colored. How can I obtain a purer, less colored product?
A5: If the product retains a significant color after one recrystallization, it may be due to highly colored impurities. You can improve the purity and color by:
-
Using activated charcoal: As described in the protocol, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
A second recrystallization: If impurities persist, a second recrystallization of the purified product may be necessary to achieve the desired level of purity.
References
Technical Support Center: 2-Amino-6-chloro-3-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chloro-3-nitropyridine. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its reactivity?
A1: this compound has three main reactive sites that dictate its chemical behavior:
-
C6-Chloro Group: This is the most common site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C3 position and the pyridine nitrogen activate the C6 position for attack by nucleophiles.[1][2]
-
C3-Nitro Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group (NH2). This transformation is a key step in the synthesis of various diamino-pyridine derivatives.[3][4][5]
-
C2-Amino Group: The amino group can also act as a nucleophile, participating in reactions such as acylation or alkylation, although its reactivity is generally lower than that of the C6-chloro position for substitution.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on the C6-chloro position and observe multiple spots on my TLC. What are the potential side products?
A2: When performing an SNAr at the C6 position, several side products can form. The most common include:
-
Unreacted Starting Material: The presence of the starting material may indicate an incomplete reaction.
-
Hydrolysis Product (2-Amino-6-hydroxy-3-nitropyridine): If water is present in the reaction mixture (e.g., in the solvent or as a byproduct), the chloro group can be displaced by a hydroxyl group.
-
Bis-substitution Product: If a nucleophile with more than one reactive site is used (e.g., a diamine), it is possible for the nucleophile to react with two molecules of the starting material.
-
Products from Reaction at Other Positions: While less common, under certain conditions, the nucleophile may react at other positions on the pyridine ring.
Q3: My nitro group reduction is not going to completion, or I am seeing unexpected byproducts. What could be the cause?
A3: The reduction of a nitro group is a stepwise process that can be challenging to control.[4][5] Potential issues include:
-
Incomplete Reduction: This can lead to the formation of nitroso (R-NO) or hydroxylamine (R-NHOH) intermediates.[4][5] These intermediates can sometimes be isolated but are often reactive and may lead to other side products.
-
Formation of Azo or Azoxy Compounds: Under certain reducing conditions, particularly with aromatic nitro compounds, the intermediates can condense to form dimeric species such as azo (R-N=N-R) or azoxy (R-N(O)=N-R) compounds.[5][6]
-
Dehalogenation: Some catalytic hydrogenation conditions (e.g., H2/Pd/C) can lead to the unintended removal of the chloro group.[6]
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; starting material remains. | 1. Insufficient reaction time or temperature.2. Nucleophile is not sufficiently reactive.3. Presence of impurities that quench the reaction. | 1. Increase reaction time and/or temperature. Monitor by TLC.2. Use a stronger base to deprotonate the nucleophile, or switch to a more reactive nucleophile.3. Ensure all reagents and solvents are pure and dry. |
| Formation of 2-Amino-6-hydroxy-3-nitropyridine. | Presence of water in the reaction. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., N2 or Ar). |
| Multiple unidentified spots on TLC. | 1. Decomposition of starting material or product.2. Side reactions involving the amino or nitro groups. | 1. Use milder reaction conditions (e.g., lower temperature).2. Protect the amino group if it is interfering with the reaction. |
Guide 2: Nitro Group Reduction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (presence of nitroso/hydroxylamine intermediates). | 1. Insufficient reducing agent.2. Reaction time is too short.3. Reducing agent is not potent enough. | 1. Increase the equivalents of the reducing agent.2. Extend the reaction time and monitor by TLC/LC-MS.3. Switch to a stronger reducing system (e.g., from SnCl2 to catalytic hydrogenation). |
| Formation of azo/azoxy byproducts. | Reaction conditions favoring condensation of intermediates (often with reagents like LiAlH4 for aromatic systems).[6] | Use reducing agents known to cleanly reduce nitro groups to amines, such as SnCl2/HCl, Fe/AcOH, or catalytic hydrogenation.[6] |
| Loss of the C6-chloro group (dehalogenation). | Use of harsh catalytic hydrogenation conditions (e.g., Pd/C). | Use a milder reducing agent like Raney Nickel for catalytic hydrogenation, or switch to a chemical reducing agent like SnCl2 or Fe.[6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere, add the desired nucleophile (1.0-1.2 eq).
-
Base Addition: If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and stir for 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitro Group Reduction with SnCl2
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add stannous chloride dihydrate (SnCl2·2H2O) (4-5 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of ~8. Caution: This can be an exothermic process.
-
Extraction and Purification: Extract the product with ethyl acetate. The tin salts may form a precipitate that can be removed by filtration through celite. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diamine as needed.
Visualizations
Caption: Key reactive sites on the this compound molecule.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
how to increase solubility of 2-Amino-6-chloro-3-nitropyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2-Amino-6-chloro-3-nitropyridine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a yellow crystalline powder with limited solubility in aqueous solutions. It is slightly soluble in water and ethanol.[1] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[2][3][4][][6][7][8]
Q2: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening?
This phenomenon is known as antisolvent precipitation. This compound is highly soluble in DMSO, but when this solution is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity increases significantly. Due to the compound's poor aqueous solubility, it crashes out of the solution, leading to the observed precipitate.
Q3: How can I increase the aqueous solubility of this compound for my reaction?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: this compound has basic functional groups (an amino group and a pyridine nitrogen). Lowering the pH of the aqueous solution with a suitable acid will protonate these groups, forming a more soluble salt.[9][10]
-
Co-solvents: Using a mixture of water and a miscible organic solvent in which the compound is more soluble can significantly increase its overall solubility.[11]
-
Salt Formation: While related to pH adjustment, isolating the compound as a salt (e.g., a hydrochloride salt) can be a strategy to improve its handling and solubility in aqueous media.[9]
Q4: Are there any recommended storage conditions to maintain the integrity of the compound?
It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[2][] Keep the container tightly closed to prevent moisture absorption and degradation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in a Reaction Solvent
Possible Causes:
-
The chosen solvent has low solvating power for the compound.
-
The concentration of the compound exceeds its solubility limit in the chosen solvent.
-
The dissolution rate is slow at ambient temperature.
Troubleshooting Steps:
-
Solvent Selection:
-
If compatible with your reaction chemistry, consider using DMSO or chloroform, in which the compound is known to be soluble.[2][3][4][][6][7][8]
-
For reactions requiring protic solvents, consider alcohols like methanol or isopropanol, which have been used in its synthesis and may offer better solubility than water.
-
-
Temperature Increase:
-
Gently warming the mixture can increase the solubility and the rate of dissolution. However, be cautious of potential degradation of the compound at elevated temperatures. Always check the compound's thermal stability.
-
-
Particle Size Reduction:
-
Grinding the crystalline powder to a finer consistency can increase the surface area and improve the dissolution rate.
-
-
Sonication:
-
Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
Issue 2: Compound Precipitates Out of Solution During an Aqueous Reaction
Possible Causes:
-
Change in pH of the reaction mixture.
-
Change in the solvent composition during the reaction (e.g., addition of a less polar reagent).
-
The reaction product is insoluble and co-precipitates with the starting material.
Troubleshooting Steps:
-
pH Control:
-
If the reaction conditions are compatible, maintain a slightly acidic pH to keep the this compound protonated and in solution. Use a suitable buffer system if necessary.
-
-
Co-solvent System:
-
Run the reaction in a co-solvent system, such as a mixture of water and a water-miscible organic solvent like DMSO, ethanol, or isopropanol. This will help to maintain the solubility of the compound throughout the reaction.
-
-
Order of Addition:
-
Carefully consider the order of reagent addition to avoid sudden changes in the solvent environment that could cause precipitation.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [2][3][4][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][4][][6][7][8] |
| Chloroform | Soluble | [2][3][4][][6][7][8] |
| Ethanol | Slightly Soluble | [1] |
| Isopropanol | Used as a reaction solvent | [3] |
| Methanol | Used as a reaction solvent | [3] |
Table 2: Strategies for Solubility Enhancement
| Strategy | Principle | Expected Outcome | Considerations |
| pH Adjustment (Acidification) | Protonation of the basic amino and pyridine nitrogen atoms to form a more polar, soluble salt. | Significant increase in aqueous solubility. | The acidic conditions must be compatible with the planned reaction chemistry and the stability of the compound. |
| Co-solvent Addition | Using a mixture of a good solvent (e.g., DMSO) and a poor solvent (e.g., water) to achieve an intermediate polarity that can dissolve the compound. | Moderate to high increase in solubility depending on the co-solvent and its ratio. | The co-solvent must not interfere with the reaction, and its final concentration should be considered, especially in biological assays. |
| Heating | Increases the kinetic energy of the system, helping to overcome the lattice energy of the solid. | Generally increases solubility. | Risk of compound degradation at higher temperatures. The effect is reversible upon cooling. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method to increase the aqueous solubility of this compound by acidification.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl) or another suitable acid
-
pH meter or pH paper
-
Stir plate and stir bar
Methodology:
-
Add the desired amount of this compound to a volume of deionized water.
-
Stir the suspension at room temperature.
-
Slowly add 1 M HCl dropwise to the suspension while monitoring the pH.
-
Continue adding acid and stirring until the solid dissolves.
-
Record the final pH of the solution.
-
Caution: Ensure the final acidic pH is compatible with your intended reaction.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This protocol describes the preparation of a concentrated stock solution in a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water or aqueous buffer
-
Vortex mixer or sonicator
Methodology:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the minimum amount of DMSO required to completely dissolve the solid. Gentle warming or sonication can be used to aid dissolution.
-
Once a clear stock solution is obtained, it can be added to the aqueous reaction mixture.
-
Important: When adding the DMSO stock to an aqueous medium, add it slowly and with vigorous stirring to minimize antisolvent precipitation. Keep the final concentration of DMSO in the reaction mixture as low as possible to avoid potential interference with the reaction or downstream applications.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 2. This compound | 27048-04-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 8. This compound | 27048-04-0 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Optimizing Substitutions on 2-Amino-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive for nucleophilic substitution?
A1: The chlorine atom at the C6 position is the primary site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. The C6 position is para to the nitro group, making it highly susceptible to displacement.
Q2: Can the amino group at the C2 position interfere with the reaction?
A2: Yes, the amino group can influence the reaction in several ways. In palladium-catalyzed cross-coupling reactions, the lone pair of electrons on the amino nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] In SNAr reactions, while the amino group is electron-donating by resonance, the strong activating effect of the nitro group generally dominates. However, under strongly basic conditions, deprotonation of the amino group could affect its electronic properties and solubility.
Q3: What are the key differences between performing a thermally driven SNAr and a palladium-catalyzed cross-coupling reaction on this substrate?
A3: Thermally driven SNAr is typically used for introducing heteroatom nucleophiles (e.g., amines, thiols, alkoxides). It relies on the inherent electrophilicity of the pyridine ring, enhanced by the nitro group, to proceed. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are necessary for forming carbon-carbon or carbon-nitrogen bonds with less nucleophilic partners. These reactions proceed via a catalytic cycle involving a palladium catalyst, ligands, and a base, and do not rely solely on the substrate's inherent reactivity.[2][3]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no conversion to the desired product.
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated substrate | While the nitro group is a strong activator, highly unreactive nucleophiles may still require forcing conditions. Increase the reaction temperature and/or reaction time. |
| Poor nucleophile solubility | Ensure the nucleophile and substrate are soluble in the chosen solvent at the reaction temperature. Consider switching to a more polar aprotic solvent like DMF, DMSO, or NMP. |
| Base is too weak or insoluble | For nucleophiles that require deprotonation (e.g., thiols, phenols, some amines), use a strong, soluble base like NaH, K₂CO₃, or Cs₂CO₃ to ensure complete formation of the active nucleophile. |
| Side reactions | The nitro group can be susceptible to reduction. Ensure the reaction conditions are free of potential reducing agents. |
Problem: Formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Reaction with the amino group | While less likely, highly reactive electrophilic impurities could react with the C2-amino group. Ensure all reagents are pure. |
| Decomposition of starting material or product | Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the temperature and extending the reaction time. |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Problem: Low yield or failed reaction.
| Possible Cause | Troubleshooting Steps |
| Catalyst inhibition/deactivation | The pyridine nitrogen and the C2-amino group can coordinate to the palladium center, inhibiting catalysis.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings. Consider using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) that provide a more active and stable catalytic species.[1] |
| Suboptimal base | The choice of base is critical. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The base's solubility can also be a factor; ensure vigorous stirring. |
| Protodeboronation of boronic acid (Suzuki) | Boronic acids can be unstable, especially at high temperatures and in the presence of water and base. Use the boronic acid in slight excess (1.2-1.5 equiv.). Consider using more stable boronate esters (e.g., pinacol esters). Ensure the solvent is anhydrous if the reaction is sensitive to water. |
| Dehalogenation of starting material | This side reaction can occur, especially with longer reaction times. Optimize the reaction time by monitoring progress closely. Ensure solvents are not a source of hydrides. |
| Poor solvent choice | The solvent must dissolve the reactants and the base to a sufficient extent. For Suzuki-Miyaura, mixtures like 1,4-dioxane/water or toluene/water are common. For Buchwald-Hartwig, anhydrous solvents like toluene, THF, or 1,4-dioxane are typically used. |
Data Presentation
Disclaimer: The following tables present representative data based on trends observed for structurally similar nitropyridines due to a lack of comprehensive published data for this compound. Yields are illustrative and will vary with the specific nucleophile/coupling partner and optimized conditions.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6 | 85-95 |
| Benzylamine | Et₃N | EtOH | 80 (reflux) | 8 | 80-90 |
| Sodium thiophenoxide | None | DMSO | 80 | 4 | 90-98 |
| Sodium methoxide | None | MeOH | 65 (reflux) | 12 | 75-85 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 65-80 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Analysis of 2-Amino-6-chloro-3-nitropyridine by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Amino-6-chloro-3-nitropyridine by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the synthesis process or from degradation of the final product. The primary synthesis-related impurity is the starting material, 2,6-dichloro-3-nitropyridine. Degradation products may arise from hydrolysis, oxidation, or photolysis.
Q2: What is a typical starting HPLC method for the analysis of this compound and its impurities?
A2: A common starting point is a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.
Q3: My peak shape for this compound is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape for basic compounds like this compound is often due to interactions with residual silanols on the silica-based column packing. To mitigate this, consider adjusting the mobile phase pH to ensure the analyte is in a single ionic state, or using a column with low silanol activity. Adding a competing base, such as triethylamine, to the mobile phase can also improve peak shape.
Q4: I am not seeing good resolution between the main peak and a suspected impurity. What steps can I take to improve it?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the organic modifier-to-buffer ratio or change the organic modifier (e.g., from acetonitrile to methanol). Modifying the pH of the buffer can also alter selectivity.
-
Change the column: A column with a different stationary phase (e.g., phenyl or cyano) may provide different selectivity.
-
Adjust the temperature: Lowering or raising the column temperature can impact the separation.
-
Modify the gradient: A shallower gradient can increase the separation between closely eluting peaks.
Q5: How can I confirm the identity of an unknown peak in my chromatogram?
A5: Peak identity can be confirmed by comparing its retention time with that of a known reference standard. For definitive identification, especially for novel impurities, techniques like HPLC-Mass Spectrometry (HPLC-MS) are invaluable for providing molecular weight and fragmentation data.
Troubleshooting Guides
Issue 1: No Peaks or Very Small Peaks Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify the UV detector is set to an appropriate wavelength for this compound (e.g., 254 nm). |
| Sample Preparation Error | Ensure the sample is fully dissolved in a suitable solvent and the concentration is appropriate. |
| Injector Malfunction | Check the injector for any blockages or leaks. Manually inject a standard to confirm functionality. |
| Detector Lamp Failure | Check the status of the detector lamp and replace if necessary. |
Issue 2: Baseline Noise or Drift
| Potential Cause | Troubleshooting Step |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any trapped air.[1] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents.[1] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Issue 3: Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is well-mixed and prepared consistently. If using a gradient, check the pump's proportioning valves. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Pump Malfunction | Check for leaks in the pump and ensure it is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a consistent column temperature. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[2]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid sample in an oven at 105°C for 48 hours. Dissolve in diluent before injection. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) for 48 hours. |
Potential Impurities and Degradation Products
| Compound Name | Potential Origin | Chemical Structure |
| This compound | Active Pharmaceutical Ingredient (API) | C₅H₄ClN₃O₂ |
| 2,6-dichloro-3-nitropyridine | Synthesis Starting Material | C₅H₂Cl₂N₂O₂ |
| 2-Amino-6-hydroxy-3-nitropyridine | Hydrolysis Product | C₅H₄N₄O₃ |
| 6-chloro-3-nitropyridin-2-ol | Hydrolysis Product | C₅H₃ClN₂O₃ |
| 2-Amino-6-chloro-3-aminopyridine | Reduction of Nitro Group | C₅H₅ClN₄ |
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Managing Regioselectivity in Reactions with 2-Amino-6-chloro-3-nitropyridine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the chemical functionalization of 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for substitution reactions?
A1: The primary reactive sites for substitution reactions on this compound are the chloro-substituted C6 position and, under certain conditions, the amino-substituted C2 position. The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C6 position (para to the nitro group).
Q2: I am observing a mixture of products from my nucleophilic aromatic substitution (SNAr) reaction. How can I favor substitution at the C6 position?
A2: Achieving high regioselectivity for C6 substitution is a common goal. The C6 position is generally the thermodynamically favored site for nucleophilic attack due to the strong para-activating effect of the nitro group. To favor C6 substitution:
-
Choice of Nucleophile: Less reactive nucleophiles often exhibit higher selectivity for the more activated C6 position.
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable C6-substituted product.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are commonly used.
Q3: Is it possible to achieve substitution at the C2 position, displacing the amino group?
A3: While the chloro group at C6 is a much better leaving group, displacement of the amino group at C2 is generally not favored under standard SNAr conditions. However, under forcing conditions or with specific catalytic systems, reactions at the C2 position might be possible, though this would likely be a less efficient and selective process.
Q4: For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, which position is more reactive?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity is primarily determined by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. The C6-Cl bond is generally more reactive in these transformations due to the electronic activation by the nitro group. Therefore, selective functionalization at the C6 position is typically expected.
Q5: My Buchwald-Hartwig amination is giving low yields. What are some common troubleshooting steps?
A5: Low yields in Buchwald-Hartwig aminations can arise from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Purity: Impurities in the starting material or reagents can poison the catalyst.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the C2-substituted byproduct. | The reaction conditions may be favoring the kinetically controlled product. | Try running the reaction at a higher temperature for a longer duration to favor the thermodynamically more stable C6-substituted product. |
| Reaction with a highly reactive nucleophile leads to a mixture of products. | The high reactivity of the nucleophile reduces its selectivity. | Consider using a less reactive nucleophile or protecting the amino group at the C2 position to prevent potential side reactions. |
| Inconsistent results between batches. | Variations in reagent purity or reaction setup. | Ensure all reagents are of high purity and that the reaction is set up consistently, particularly with regard to the exclusion of air and moisture. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Inactive catalyst or unsuitable reaction conditions. | Use a highly active catalyst system, such as a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos. Ensure the base (e.g., Cs₂CO₃ or K₃PO₄) is anhydrous and the solvents are degassed. |
| Decomposition of the boronic acid. | The reaction conditions are too harsh, or the boronic acid is unstable. | Use milder reaction conditions (e.g., lower temperature) and ensure the boronic acid is of good quality. Consider using a boronate ester, which can be more stable. |
| Difficulty in purifying the product from the catalyst residue. | The palladium catalyst is not fully removed during workup. | Use a palladium scavenger or perform a thorough purification by column chromatography. |
Data Presentation
The following tables summarize representative quantitative data for regioselective reactions on this compound and analogous systems.
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | Methanol | 25–30 | - | High (implied) | [1] |
| Ammonia | Methanol | 35–40 | - | High (implied) | [1] |
| Piperazine | - | - | - | - | [2][3] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
| Aryl Halide (Analogue) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 | General Protocol |
| 2,6-Dichloronicotinamide | Aryl boronic acids | PXPd2 | - | K₂CO₃ | Methanol | - | Good to Excellent | [4] |
Note: Specific data for Suzuki-Miyaura coupling on this compound is limited. The conditions presented are for analogous chloro-pyridine systems and serve as a starting point for optimization.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
| Aryl Halide (Analogue) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (Hetero)aryl chlorides | Primary/Secondary amines | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | Good to High | General Protocol |
| 6-Bromo-2-chloroquinoline | Cyclic amines | Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 100 | 65-95 |
Note: This table provides general conditions for the Buchwald-Hartwig amination of chloro-pyridines and related heterocycles. The optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with Sodium Methoxide (Methoxylation at C6)
This protocol is adapted from a patented procedure for the synthesis of 2-amino-6-methoxy-3-nitropyridine.[1]
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add sodium methoxide (1.0 to 1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at a temperature between 25–30 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
The product, 2-amino-6-methoxy-3-nitropyridine, may precipitate out of the solution. If so, collect the product by filtration.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C6 Position
This is a general protocol based on standard procedures for the Suzuki-Miyaura coupling of chloro-pyridines. Optimization may be required.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if required by the specific conditions) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Factors influencing regioselectivity in reactions of this compound.
Caption: General experimental workflows for common reactions.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Workup Procedures for Reactions Involving 2-Amino-6-chloro-3-nitropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective workup of chemical reactions involving 2-Amino-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Key hazards include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed or in Contact with Skin: It can be harmful if ingested or absorbed through the skin.[2]
-
Toxic if Inhaled: Can be toxic if inhaled.[2]
-
Genetic Defects: Suspected of causing genetic defects.[3]
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: Appropriate PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing.
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a respirator may be required.
Q3: How should I quench a reaction containing this compound?
A3: A common method for quenching reactions involving this compound is to carefully add the reaction mixture to water, often ice-cold water, to precipitate the product and dilute any reactive reagents.[4] The specific quenching agent and conditions will depend on the other reagents present in your reaction mixture. For instance, if strong bases are used, a buffered aqueous solution might be more appropriate to control the pH.
Q4: What are the common solvents for dissolving this compound?
A4: this compound has the following solubility characteristics:
-
Insoluble in water.[2]
-
Slightly soluble in alcohol.[2]
-
Soluble in dimethyl sulfoxide (DMSO) and chloroform.[1][5][6]
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Avoid releasing it into the environment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions with this compound.
Issue 1: Product Precipitation is Incomplete or Oily During Aqueous Quench
| Possible Cause | Suggested Solution |
| Product is too soluble in the reaction solvent. | If the reaction solvent is miscible with water (e.g., methanol, ethanol), consider removing it under reduced pressure before quenching.[7] |
| Presence of byproducts acting as solubilizing agents. | Try quenching at a lower temperature (e.g., in an ice bath) to decrease solubility. You can also try adding a saturated brine solution to "salt out" the organic product. |
| Product has a low melting point or is impure. | If an oil forms, you may need to proceed with an extraction using an appropriate organic solvent rather than isolating the product by filtration. |
Issue 2: Difficulty in Removing Unreacted Starting Material or Impurities
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to ensure completion before workup. |
| Similar polarity of product and impurities. | Recrystallization: This is often an effective method for purifying solid products.[8] Experiment with different solvent systems. Given the solubility profile, consider solvent systems involving chloroform or hot ethanol. |
| Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities.[8] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point. | |
| Cation-Exchange Chromatography: For derivatives of 2-aminopyridine, cation-exchange chromatography can be a useful purification technique.[9] |
Issue 3: Potential for Hydrolysis of the Chloro Group
| Possible Cause | Suggested Solution |
| Prolonged exposure to strongly acidic or basic aqueous conditions during workup. | Minimize the time the compound is in contact with acidic or basic aqueous solutions. Use neutral washes (e.g., water, brine) whenever possible. If an acid or base wash is necessary, perform it quickly and at a low temperature. |
| Elevated temperatures during aqueous workup. | Conduct all aqueous workup steps at room temperature or below to minimize the rate of potential hydrolysis. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27048-04-0 | [1][3] |
| Molecular Formula | C5H4ClN3O2 | [2] |
| Appearance | Yellow crystal powder | [2][10] |
| Melting Point | 194-198 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Slightly soluble in alcohol; Soluble in DMSO and chloroform | [1][2][5][6] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [5][6] |
Experimental Protocols
Protocol 1: General Aqueous Workup by Precipitation and Filtration
This protocol is suitable for reactions where the product is a solid and is expected to precipitate upon addition to water.
-
Preparation: Prepare a beaker of cold water (e.g., deionized water in an ice bath) with a volume approximately 5-10 times that of your reaction mixture.
-
Quenching: While stirring the cold water vigorously, slowly add the reaction mixture dropwise.
-
Precipitation: Continue stirring the mixture in the cold bath for 15-30 minutes to allow for complete precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with cold water to remove any water-soluble impurities. If necessary, a cold, non-polar solvent like hexanes can be used to wash away non-polar impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Workup by Extraction
This protocol is suitable when the product is soluble in an organic solvent that is immiscible with water, or if the product does not precipitate cleanly.
-
Quenching: Add the reaction mixture to a separatory funnel containing deionized water.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Aqueous Layer Re-extraction: Extract the aqueous layer again with the organic solvent one or two more times to maximize product recovery.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution (if acidic impurities are present)
-
Brine (saturated aqueous NaCl solution) to help remove dissolved water
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Visualizations
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. bjwisdom.lookchem.com [bjwisdom.lookchem.com]
- 3. This compound | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. This compound | 27048-04-0 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sincerechemical.com [sincerechemical.com]
Technical Support Center: Scale-Up of 2-Amino-6-chloro-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-chloro-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially applied method for synthesizing this compound is the ammonolysis of 2,6-dichloro-3-nitropyridine.[1][2] This precursor is typically synthesized through the nitration of 2,6-dichloropyridine.[2][3]
Q2: What are the critical parameters to control during the nitration of 2,6-dichloropyridine?
A2: The critical parameters for the nitration of 2,6-dichloropyridine to 2,6-dichloro-3-nitropyridine include temperature, the molar ratio of nitric acid to the starting material, and the strength of the sulfuric acid or oleum used.[4] Careful control of these parameters is essential to ensure high yield and purity while minimizing the formation of byproducts and hazardous nitrogen oxide fumes.[4]
Q3: What solvents are suitable for the ammonolysis of 2,6-dichloro-3-nitropyridine?
A3: Various polar solvents can be used for the ammonolysis step. Methanol and isopropanol are commonly cited in the literature.[1][2][5][6] The choice of solvent can influence the reaction rate, product solubility, and ease of isolation.
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities can include unreacted 2,6-dichloro-3-nitropyridine, the isomeric product 2-amino-5-nitro-6-chloropyridine, and di-amino substituted byproducts. The formation of these impurities is influenced by reaction conditions such as temperature and reaction time.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry area.[7] It is often recommended to store it in a refrigerator.[6]
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Nitration | - Ensure the reaction temperature is maintained within the optimal range (e.g., 100-120°C).[2][3] - Verify the molar ratios of nitric acid and sulfuric acid/oleum to 2,6-dichloropyridine.[4] - Monitor the reaction progress using techniques like TLC or GC to ensure completion.[2] |
| Incomplete Ammonolysis | - Confirm that the ammonia source (aqueous ammonia or ammonia gas) is of sufficient concentration and quantity.[2][5] - Extend the reaction time or slightly increase the temperature, while monitoring for byproduct formation.[6] |
| Product Loss During Work-up | - this compound is slightly soluble in water and alcohol.[1][7] Minimize the volume of washing solvents. - Ensure the pH is neutral during washing to prevent the formation of soluble salts. |
| Side Reactions | - Over-amination can lead to di-substituted products. Control the stoichiometry of ammonia and the reaction temperature. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Starting Material | - As mentioned for low yield, ensure the reaction goes to completion by optimizing reaction time and temperature. |
| Formation of Isomers | - The regioselectivity of the amination can be influenced by kinetic vs. thermodynamic control.[8] While the 2-amino product is commonly formed, changes in solvent and temperature might affect the isomer ratio. |
| Discoloration of Product | - The product is typically a yellow crystalline powder.[7] Darker colors may indicate the presence of impurities. Recrystallization from a suitable solvent like ethanol or isopropanol can improve purity.[6] |
Experimental Protocols
Synthesis of 2,6-dichloro-3-nitropyridine
This protocol is based on a general procedure found in the literature.[2][3]
-
In a three-necked flask equipped with a stirrer, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C.
-
Slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature remains below 50°C.
-
After the addition is complete, heat the mixture to 100-105°C for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 50°C and pour it into ice water.
-
Filter the resulting precipitate and wash it with water.
-
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.
Synthesis of this compound
This protocol is a generalized procedure based on literature examples.[2][6]
-
Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature in a reaction vessel.
-
Add 12.2 ml (0.179 mole) of 25.0% aqueous ammonia solution at room temperature.
-
Heat the resulting mixture to 35-40°C for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20°C.
-
Filter the solid product, wash with methanol, and dry to yield this compound.
Quantitative Data Summary
Table 1: Reported Yields and Purity for 2,6-dichloro-3-nitropyridine Synthesis
| Starting Material | Nitrating Agent | Reaction Conditions | Yield | Purity | Reference |
| 2,6-dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 100-105°C, 5 hrs | 75.38% | 99.5% (GC) | [2] |
| 2,6-dichloropyridine | Conc. H₂SO₄, KNO₃ | 120°C, 10 hrs | 80% | Not specified | [3] |
| 2,6-dichloropyridine | H₂SO₄, 30% HNO₃, Sulfamic acid | 110-120°C, 30 hrs | 82.0% | 98.3% (liquid phase) | [9] |
Table 2: Reported Yields for this compound Synthesis
| Starting Material | Aminating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 2,6-dichloro-3-nitropyridine | 25% aq. NH₃ | Methanol | 35-40°C, 2 hrs | 56.45% | [2] |
| 2,6-dichloro-3-nitropyridine | Ammonia gas | Isopropanol | 20-30°C, 24 hrs | Not specified | [5] |
| 2,6-dichloro-3-nitropyridine | 20-25% aq. NH₃ | Isopropanol | 20-25°C, 20-24 hrs | 70-75 g from 100 g starting material | [6] |
| 2,6-dichloro-3-nitropyridine | Ammonia gas | Anhydrous Ethanol | Room temp, overnight | 92% | [6] |
Visualized Workflows
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. This compound | 27048-04-0 [chemicalbook.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound, CasNo.27048-04-0 Beijing Wisdom Chemicals Co., Ltd. China (Mainland) [bjwisdom.lookchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
preventing decomposition of 2-Amino-6-chloro-3-nitropyridine during storage
This technical support center provides guidance on the proper storage and handling of 2-Amino-6-chloro-3-nitropyridine to prevent its decomposition. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Question: I observed a change in the color of my this compound powder, from a distinct yellow to a brownish or discolored hue. What could be the cause?
Answer: A color change is a primary indicator of chemical decomposition. This can be caused by several factors:
-
Exposure to Light: Photodegradation can occur when the compound is exposed to UV or visible light, leading to the formation of colored impurities.
-
Elevated Temperatures: Storing the compound at temperatures above the recommended range can accelerate thermal decomposition.
-
Presence of Oxidizing Agents: Accidental contamination with oxidizing agents can lead to oxidative degradation.
-
Non-inert Atmosphere: The presence of oxygen and moisture can contribute to slow degradation over time.
Recommended Actions:
-
Immediately transfer the compound to a fresh, amber glass vial to protect it from light.
-
Ensure the vial is tightly sealed and stored in a refrigerator at 2-8°C.
-
If possible, purge the vial with an inert gas like argon or nitrogen before sealing.
-
It is highly recommended to re-test the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use in any experiment.
Question: My recent experimental results using this compound are inconsistent, suggesting a potential loss of purity. How can I confirm if the starting material has degraded?
Answer: Inconsistent results are a strong indication of starting material degradation. To confirm this, a stability-indicating analytical method is required. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective technique.
Confirmation Steps:
-
Dissolve a small, accurately weighed sample of your stored this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Compare the resulting chromatogram to a reference chromatogram of a new, high-purity batch of the compound.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the main compound. A significant decrease in the main peak's area and the presence of additional peaks confirm degradation.
Question: I need to store a solution of this compound for a short period. What is the best way to do this to minimize decomposition?
Answer: Storing this compound in solution is generally not recommended for long periods due to the increased potential for degradation. However, for short-term storage:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent if compatible with your experimental needs. Protic solvents like water or methanol may facilitate hydrolysis, especially at non-neutral pH.
-
Storage Conditions: Store the solution in a tightly sealed, amber vial at 2-8°C.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Duration: Limit the storage time to the absolute minimum required for your experimental workflow. It is always best to prepare solutions fresh.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass vial in a refrigerator at 2-8°C.[1][2] For optimal preservation, storing under an inert atmosphere (argon or nitrogen) is recommended to minimize oxidative degradation.[3]
Q2: What are the main factors that can cause the decomposition of this compound?
A2: The primary factors that can induce decomposition are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxidizing agents (oxidative degradation).[4]
Q3: Is this compound sensitive to light?
A3: Yes, like many nitroaromatic compounds, it is potentially susceptible to photodegradation. It should be stored in light-resistant containers (e.g., amber vials) and handled in a subdued light environment where possible.
Q4: What are the signs of decomposition?
A4: The most common visual sign is a change in color from its typical yellow crystalline appearance to a darker or discolored powder. A definitive confirmation of degradation requires analytical testing, such as HPLC, which can reveal a decrease in purity and the presence of degradation products.
Q5: What are the incompatible materials to avoid storing with this compound?
A5: Avoid storing it with strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition.[4]
Quantitative Data on Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and intended to highlight the impact of different factors on the compound's purity over time. Actual degradation rates should be determined experimentally.
| Storage Condition | Temperature (°C) | Atmosphere | Container | Duration (Months) | Purity (%) | Appearance |
| Recommended | 2-8 | Inert (Argon) | Amber, Sealed | 12 | >99.5 | Yellow Crystalline Powder |
| Ambient, Dark | 20-25 | Air | Amber, Sealed | 12 | ~98.0 | Light Yellow Powder |
| Ambient, Light | 20-25 | Air | Clear, Sealed | 12 | <95.0 | Brownish Powder |
| Elevated Temperature | 40 | Air | Amber, Sealed | 6 | <90.0 | Dark Brown Solid |
| High Humidity | 25 (75% RH) | Air | Amber, Loosely Capped | 6 | ~96.0 | Clumped, Discolored Powder |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating RP-HPLC method.
4. Stability-Indicating RP-HPLC Method (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.
Visualizations
References
Navigating Solvent Selection for 2-Amino-6-chloro-3-nitropyridine Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on optimizing reactions involving 2-Amino-6-chloro-3-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental work, with a particular focus on the critical role of solvent selection in achieving desired reaction outcomes.
Solubility Profile of this compound
A fundamental aspect of solvent selection is the solubility of the starting material. The solubility of this compound dictates the homogeneity of the reaction mixture, which in turn can significantly impact reaction kinetics and overall yield.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Water | Slightly Soluble | [1][2] |
| Alcohol (e.g., Methanol, Ethanol) | Slightly Soluble | [3] |
Troubleshooting Common Reactions
Cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are frequently employed to functionalize this compound. However, the electronic nature of this substrate—an electron-deficient pyridine ring—can present unique challenges.
Diagram: General Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common reaction issues.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes?
A1: Low yields in Suzuki couplings involving electron-deficient pyridines are common and can often be attributed to the following:
-
Inadequate Catalyst System: Standard palladium catalysts may not be effective. The electron-withdrawing nature of the nitro group and the pyridine nitrogen can deactivate the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can enhance the catalytic activity and stability.
-
Poor Solvent Choice: The solubility of all reactants, including the base, is critical. A solvent that does not adequately dissolve the boronic acid or the base can stall the reaction.
-
Solution: A mixture of a polar aprotic solvent and water is often effective. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[4] The aqueous phase is crucial for activating the boronic acid with the base.
-
Ineffective Base: The choice and quality of the base are paramount for the transmetalation step.
-
Solution: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate. Ensure the base is finely powdered and anhydrous.
Q2: How can I minimize the formation of homocoupled byproducts (biaryl of the boronic acid)?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids.
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling pathway. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Control of Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is typical, a large excess can favor homocoupling.
-
Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than boronic acids.
Q3: My starting material is consumed, but I am not isolating the desired product. What could be happening?
A3: This often points to protodeboronation of the boronic acid or decomposition of the starting material or product.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water), rendering it inactive.
-
Solution: Use anhydrous solvents and ensure the base is dry. While water is often a necessary co-solvent, its amount should be carefully controlled.
-
Product Instability: The product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged heating.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound is sluggish or fails. What should I troubleshoot?
A1: The challenges in this reaction are often related to the substrate's electronics and potential for catalyst inhibition.
-
Catalyst and Ligand Selection: The amino group on the pyridine ring can coordinate with the palladium center, inhibiting catalysis.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) that can promote the reductive elimination step and sterically disfavor catalyst inhibition.[5][6]
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.
-
Solution: Aprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[7] Ethereal solvents like THF are also used. Avoid chlorinated solvents and strongly coordinating solvents like pyridine, which can bind to the palladium and inhibit the reaction.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[8] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially if the substrate has base-sensitive functional groups.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen). How can I prevent this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.
-
Source of Hydride: The hydride can come from the amine, the solvent, or other reagents.
-
Solution: Ensure anhydrous conditions. The choice of ligand can also influence the rate of this side reaction relative to the desired C-N bond formation. Screening different ligands is recommended.
-
Reaction Temperature: Higher temperatures can sometimes favor this side reaction.
-
Solution: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: How do I choose between different "generations" of Buchwald-Hartwig catalysts and ligands?
A3: The choice depends on the specific substrates being coupled.
-
First-Generation: Often based on ligands like P(o-tolyl)₃, these are suitable for simple aryl bromides and secondary amines.
-
Second-Generation (Bulky, Electron-Rich Ligands): Ligands like XPhos, SPhos, and RuPhos have greatly expanded the scope to include less reactive aryl chlorides (like this compound), primary amines, and a wider range of functional groups. For a challenging substrate like this, a second-generation ligand is almost always necessary.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Note on Purification: The nitro and amino functionalities on the pyridine ring can make the products relatively polar. A gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
This technical guide is intended to provide a foundation for optimizing reactions with this compound. Successful outcomes will depend on careful consideration of the principles outlined and empirical optimization of reaction conditions for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of 2-Amino-6-chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-opioid analgesic Flupirtine. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and quality of this starting material, which directly impacts the safety and efficacy of the final drug product. This document outlines the experimental protocols and performance data for various analytical techniques, offering a comparative analysis to aid in method selection and development.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating and quantifying this compound from its starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
Alternative 1: RP-HPLC with UV Detection (Based on Flupirtine Analysis)
This method is adapted from established protocols for Flupirtine maleate and is suitable for determining the purity of this compound and monitoring reaction progress.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 3.0) and methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 217 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
Table 1: Comparison of Chromatographic Methods
| Parameter | RP-HPLC with UV Detection (Alternative 1) | GC-MS (Alternative 2) |
| Principle | Partition chromatography based on polarity | Separation based on volatility and mass-to-charge ratio |
| Stationary Phase | C18 (non-polar) | Polysiloxane-based (e.g., 5% phenyl) |
| Mobile/Carrier Gas | Liquid (e.g., Methanol/Buffer) | Inert gas (e.g., Helium) |
| Detector | UV-Vis | Mass Spectrometer |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range | Potentially lower than HPLC (pg/mL range) |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range | Potentially lower than HPLC (ng/mL range) |
| **Linearity (R²) ** | Expected to be >0.999 | Expected to be >0.99 |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (%RSD) | <2% | <5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.
Alternative 2: GC-MS Analysis (Based on a Structurally Similar Compound)
This hypothetical method is based on the analysis of a related compound, 2,4-Dichloro-5-nitropyridine, and would require optimization for the target analyte.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Spectroscopic Methods: Structural Elucidation and Identification
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Reference Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
Table 2: Expected NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.5 | Doublet | Aromatic CH |
| ¹H | ~6.5 - 7.5 | Doublet | Aromatic CH |
| ¹H | ~6.0 - 7.0 | Broad Singlet | -NH₂ |
| ¹³C | ~150 - 160 | Singlet | C-NH₂ |
| ¹³C | ~140 - 150 | Singlet | C-Cl |
| ¹³C | ~130 - 140 | Singlet | C-NO₂ |
| ¹³C | ~110 - 120 | Singlet | Aromatic CH |
| ¹³C | ~100 - 110 | Singlet | Aromatic CH |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino (-NH₂) |
| 1620-1580 | N-H bending | Amino (-NH₂) |
| 1550-1490 | N-O asymmetric stretching | Nitro (-NO₂) |
| 1360-1320 | N-O symmetric stretching | Nitro (-NO₂) |
| 1600-1450 | C=C stretching | Aromatic ring |
| 800-700 | C-Cl stretching | Chloro (-Cl) |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the different analytical techniques in the characterization of this compound.
Caption: General workflow for analytical method validation.
Caption: Relationship between analytical techniques and information obtained.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While RP-HPLC with UV detection offers a reliable and robust method for purity assessment and routine quality control, GC-MS provides higher sensitivity and structural information, particularly for volatile impurities. Spectroscopic methods, namely NMR and FTIR, are essential for unequivocal structural confirmation. The choice of the primary analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information. For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is recommended. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the development and validation of analytical methods for this important pharmaceutical intermediate.
A Comparative Guide to the HPLC-MS Analysis of 2-Amino-6-chloro-3-nitropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the quantitative analysis of 2-Amino-6-chloro-3-nitropyridine and its reaction products. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final products. HPLC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.[2] This guide will delve into a detailed HPLC-MS protocol and compare its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with Ultraviolet (UV) detection.
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an analytical technique depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and accuracy. Below is a comparison of HPLC-MS with GC-MS and HPLC-UV for the analysis of pyridine derivatives.
| Analytical Method | Typical Column | Mobile Phase/Carrier Gas | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-MS | Mixed-Mode C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometer | Low µg/L to ng/L range[3] | Low µg/L to ng/L range | High selectivity and sensitivity, suitable for polar and non-volatile compounds.[2] | Higher cost, potential for matrix effects. |
| GC-MS | DB-5MS UI Capillary | Helium | Mass Spectrometer | 4.6 µg/L (for pyridine)[3] | Not specified | High resolution for volatile and semi-volatile compounds. | Derivatization may be required for polar analytes. |
| HPLC-UV | Reversed-Phase C18 | Acetonitrile/Water | UV Detector | 5 ppb (for pyridine)[4] | Not specified | Cost-effective, robust, and widely available. | Lower selectivity and sensitivity compared to MS. |
Experimental Protocols
HPLC-MS Method for this compound Analysis
This protocol is designed for the quantitative analysis of this compound and its reaction products. Due to the polar nature of the analyte, a mixed-mode chromatography approach is recommended to achieve adequate retention and separation.[3]
1. Sample Preparation:
-
Dissolve 1 mg of the reaction mixture in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: Mixed-Mode C18 column (e.g., Acclaim™ Trinity™ P1)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Analyzer Mode: Full Scan (m/z 50-500) and Selected Ion Recording (SIR) for the target analyte (m/z 174.0 for [M+H]⁺)[5]
Mandatory Visualizations
Experimental Workflow
References
- 1. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
A Comparative Guide to the Reactivity of 2-Amino-6-chloro-3-nitropyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Amino-6-chloro-3-nitropyridine and its analogs in key organic reactions. Understanding the chemical behavior of this versatile building block is crucial for its effective application in the synthesis of novel pharmaceutical agents and other functional molecules. This document outlines its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed methodologies.
Introduction to the Reactivity of this compound
This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its reactivity is primarily governed by the interplay of its three substituents: the electron-donating amino group, the electron-withdrawing nitro group, and the chloro leaving group. The pyridine ring itself is electron-deficient, which, combined with the strong electron-withdrawing effect of the nitro group, activates the ring for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the rate of the reaction, is significantly influenced by the electronic effects of the substituents on the pyridine ring.
The Influence of Substituents on SNAr Reactivity
The synthesis of this compound itself, through the ammonolysis of 2,6-dichloro-3-nitropyridine, provides insight into the relative reactivity of the chloro positions. The reaction with ammonia selectively occurs at the 2-position, indicating that this position is more activated towards nucleophilic attack than the 6-position.[2] This is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which effectively stabilize the negative charge of the Meisenheimer complex formed during the attack at C-2.
Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Relative Rate |
| 4-Chloro-3-nitropyridine | 4 | 3 | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | Moderate |
| 5-Chloro-2-nitropyridine | 5 | 2 | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low |
Data extrapolated from studies on chloronitropyridines.
The presence of the 2-amino group in this compound is expected to decrease the reactivity of the 6-chloro position towards SNAr compared to its analog lacking the amino group (2-chloro-5-nitropyridine). The electron-donating nature of the amino group counteracts the electron-withdrawing effect of the nitro group and the pyridine nitrogen, making the ring less electrophilic.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a general procedure for a typical SNAr reaction with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 6-position of this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base.[6] The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of the corresponding bromides and iodides, often necessitating the use of more specialized and active catalyst systems.[7]
Table 2: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogen | C-X Bond Strength (kcal/mol) | Relative Reactivity |
| I | ~65 | High |
| Br | ~81 | Moderate |
| Cl | ~97 | Low |
General trend in C-X bond strength and reactivity.
For a substrate like this compound, the presence of the amino group can potentially complicate the reaction by coordinating to the palladium catalyst. Therefore, the choice of a suitable ligand is critical to achieve high yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the C-Cl bond to the palladium center and to prevent catalyst deactivation.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Degassed solvent system (e.g., dioxane/water, toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction is highly versatile and allows for the coupling of aryl halides with a wide range of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, the reaction of aryl chlorides can be challenging and often requires specialized catalyst systems.
The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination of this compound. The inherent basicity of the substrate's amino group and the pyridine nitrogen can interfere with the catalytic cycle. Therefore, a strong, non-nucleophilic base such as sodium tert-butoxide is typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, non-polar solvent (e.g., toluene, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the ligand (e.g., 1.2-2.4 mol%), and the base (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a versatile synthetic intermediate with multiple reactive sites that can be selectively functionalized. The chloro group at the 6-position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
For SNAr reactions , the reactivity is enhanced by the electron-withdrawing nitro group and the pyridine nitrogen, although tempered by the electron-donating amino group. The choice of nucleophile and reaction conditions allows for the introduction of a variety of heteroatomic substituents.
-
For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Cl bond can be effectively functionalized to form new C-C and C-N bonds, respectively. The success of these transformations is highly dependent on the selection of an appropriate catalyst system, particularly the ligand, to overcome the lower reactivity of the aryl chloride and potential catalyst inhibition by the amino and pyridine nitrogen atoms.
This guide provides a framework for understanding and utilizing the reactivity of this compound in the design and execution of synthetic routes for novel and complex molecules. Further optimization of the provided protocols may be necessary for specific substrates and desired outcomes.
References
- 1. This compound CAS#: 27048-04-0 [m.chemicalbook.com]
- 2. This compound | 27048-04-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Structural Validation of 2-Amino-6-chloro-3-nitropyridine: A Comparative Analysis
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. 2-Amino-6-chloro-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate validation of its three-dimensional structure is paramount for understanding its reactivity, and biological activity, and for ensuring the quality and efficacy of final drug products. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive validation approach often involves complementary analytical techniques. This guide provides a comparative overview of methodologies for the structural validation of this compound, with a focus on the definitive insights provided by X-ray crystallography.
The Decisive Evidence: X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail into the atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and the overall molecular conformation.
A Search for Definitive Data
A comprehensive search for the crystal structure of this compound in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the broader scientific literature did not yield a publicly available crystallographic information file (CIF) or a dedicated publication detailing its single-crystal X-ray diffraction analysis. While the synthesis of this compound is documented, its specific crystal structure data remains elusive in the public domain.
The absence of this foundational data prevents a direct quantitative comparison of experimentally determined bond lengths and angles with theoretical values or data from other analytical methods for this specific molecule. However, we can outline the experimental protocol for such an analysis and present a comparative framework with other techniques based on general principles and data from closely related structures.
Experimental Protocol: Single-Crystal X-ray Diffraction
Should a suitable single crystal of this compound be obtained, the following experimental workflow would be employed for its structural validation:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map, and the structural parameters (atomic coordinates, thermal parameters) are refined against the experimental data to achieve the best fit.
-
Validation: The final structural model is validated using software tools like PLATON and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), as a Crystallographic Information File (CIF).
Complementary and Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques are crucial for characterizing this compound, especially in the absence of single-crystal data. These methods provide complementary information and are essential for routine quality control.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of protons and carbons, and number of each type of nucleus. | Provides detailed information about the molecular skeleton in solution. Non-destructive. | Does not provide direct information on bond lengths or angles. Provides an average structure in solution, not the solid-state conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=C, C-Cl, NO₂). | Fast, simple, and non-destructive. Excellent for identifying functional groups. | Provides limited information on the overall molecular structure. Spectrum can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. Confirms molecular formula. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical and molecular formula. | Does not provide structural information. Requires a pure sample. |
Hypothetical Data Comparison
Although experimental crystallographic data for this compound is not currently available, a comparative guide would populate a table similar to the one below. This table would juxtapose the precise measurements from X-ray crystallography with the inferred or calculated data from other methods.
| Parameter | X-ray Crystallography (Hypothetical) | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Molecular Conformation | Planar/non-planar, specific torsion angles | Inferred from coupling constants and NOE data | Not directly determined | Not determined |
| Bond Lengths (e.g., C-Cl, C-N) | Precise values in Ångstroms (e.g., C-Cl: ~1.74 Å) | Not determined | Inferred from vibrational frequencies | Not determined |
| Bond Angles (e.g., C-N-O) | Precise values in degrees (e.g., O-N-O: ~125°) | Not determined | Not determined | Not determined |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking identified and quantified | Inferred from concentration-dependent shifts | Inferred from shifts in vibrational frequencies | Not determined |
The definitive validation of the structure of this compound for pharmaceutical applications ideally relies on single-crystal X-ray diffraction. This technique provides unambiguous and high-resolution data on the solid-state conformation and intermolecular interactions. While the specific crystallographic data for this compound is not publicly available at the time of this writing, the established workflow for X-ray crystallography remains the benchmark. In its absence, a combination of spectroscopic and analytical methods such as NMR, IR, and mass spectrometry, provides essential and complementary information to confirm the compound's identity and purity, thereby ensuring its suitability for drug development and manufacturing. Researchers are encouraged to pursue the crystallization and X-ray analysis of this important intermediate to contribute this valuable data to the scientific community.
Bioactivity Screening of Novel Compounds from 2-Amino-6-chloro-3-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-Amino-6-chloro-3-nitropyridine serves as a versatile scaffold for the synthesis of novel derivatives with a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Experimental data is presented to facilitate objective comparison with alternative compounds, and detailed experimental protocols are provided for key assays.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various derivatives of this compound.
Table 1: Anticancer Activity
| Compound Class | Cell Line(s) | Bioactivity (IC50) | Mechanism of Action | Reference |
| 2,4,6-Trisubstituted Pyridines | aKB6, SKOV-3, SF-268, NCI H 460, RKOP27, PC3, OUR-10, HL60, U937, K561, G361, SK-MEL-28, GOTO, NB-1, HeLa, MCF-7, HT1080, HepG2 | Potent cytotoxic activities in vitro at micromolar levels; nanomolar for PC3 and OUR-10. | Histone deacetylase (HDAC) inhibition and inhibition of p53 ubiquitination. | [1] |
| (+)-Nopinone-based 2-amino-3-cyanopyridines | A549, MKN45, MCF7 | 4f: 23.78 µmol/L (A549), 67.61 µmol/L (MKN45), 53.87 µmol/L (MCF7) | Not specified | [2] |
Table 2: Antimicrobial Activity
| Compound Class | Microorganism(s) | Bioactivity (MIC) | Reference |
| 2-Amino-3-cyanopyridine Derivatives | Staphylococcus aureus, Bacillus subtilis | As low as 0.039 µg/mL | [3] |
| Pyrazole and Imidazole Derivatives of 3-Nitropyridine | Staphylococcus aureus, Escherichia coli | Moderate antibacterial activity | [4] |
| Nitropyridine-containing Metal Complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Comparable to ciprofloxacin and nystatin | [4] |
Table 3: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Bioactivity (IC50 / Ki) | Reference |
| GSK3 Inhibitors | Glycogen Synthase Kinase-3 (GSK3) | IC50: 8 nM | [4] |
| JAK2 Inhibitors | Janus Kinase 2 (JAK2) | IC50: 8.5–12.2 µM | [4] |
| Urease Inhibitors | Jack Bean Urease | IC50: ~2.0–2.3 µM | [4] |
| Carbonic Anhydrase Inhibitors | Human Carbonic Anhydrase I & II (hCA I & II) | Ki: 2.84–112.44 µM (hCA I), 2.56–31.17 µM (hCA II) | [5] |
Experimental Protocols
Detailed methodologies for key bioactivity screening assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition: Carbonic Anhydrase Activity Assay
This assay measures the esterase activity of carbonic anhydrase (CA) and its inhibition.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in a suitable organic solvent (e.g., acetonitrile).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a period of 10-30 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and a typical experimental workflow for bioactivity screening.
Signaling Pathways
Caption: HDAC and p53 ubiquitination pathways in cancer.
Caption: Simplified GSK3 signaling pathway.
Experimental Workflow
Caption: General workflow for bioactivity screening.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
A Comparative Guide to Purity Determination of Commercial 2-Amino-6-chloro-3-nitropyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of commercial 2-Amino-6-chloro-3-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols for the most common and effective techniques, presents comparative data in a clear format, and discusses alternative methods to provide a complete analytical overview.
Quantitative Data Summary
The purity of commercial this compound is typically high, with most suppliers guaranteeing a purity of 98% or greater. The primary analytical techniques for quantitative assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below is a summary of typical purity specifications and potential impurities.
| Parameter | Specification | Method of Analysis |
| Assay (Purity) | ≥ 98.0% | HPLC, GC |
| Major Impurity | ≤ 1.0% | HPLC, GC |
| (e.g., 2,6-dichloro-3-nitropyridine) | ||
| Other Single Impurities | ≤ 0.5% | HPLC, GC |
| Total Impurities | ≤ 2.0% | HPLC, GC |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
Primary Analytical Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and reliable methods for the purity determination of this compound. They offer high resolution and sensitivity, allowing for the separation and quantification of the main compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 340 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase or a suitable solvent like acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used for external calibration.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. Given the thermal stability of this compound, GC is a suitable method for its purity assessment.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of the sample in a volatile organic solvent such as acetone or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Quantification: Similar to HPLC, purity is typically determined by area percent normalization.
Alternative Analytical Techniques
While HPLC and GC are the primary methods, other techniques can be used for purity determination, often for specific purposes or as complementary methods.
-
Titrimetry: Acid-base titration can be used to determine the overall basicity of the sample, which can be correlated to the purity if the main basic component is this compound. However, this method is non-specific and will not differentiate between the target compound and other basic impurities.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for a quick estimation of the concentration of the compound in a solution. However, it is not a separation technique and any impurity that absorbs at the same wavelength will interfere with the measurement, making it unsuitable for accurate purity determination of a commercial product without prior validation against a primary method.
-
Melting Point Analysis: The melting point of a pure compound is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range. While not a quantitative method for purity, it serves as a quick and simple indicator of the presence of impurities. The reported melting point for this compound is in the range of 194-198 °C.[]
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Quantitative chemical reaction with a reagent of known concentration. |
| Specificity | High; can separate and quantify individual impurities. | High; can separate and quantify individual volatile impurities. | Low; measures total basicity, not specific to the target compound. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Moderate (mg level). |
| Sample Volatility | Not required. | Required. | Not required. |
| Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | High. | High. | Low. |
| Best For | Routine quality control, stability studies, and analysis of thermally labile compounds. | Analysis of volatile impurities and thermally stable compounds. | Quick estimation of total basic content. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the purity determination of this compound and the logical relationship between the analytical methods.
Caption: Experimental workflow for purity determination.
Caption: Logical relationship of analytical methods.
References
Comparative Efficacy of 2-Amino-6-chloro-3-nitropyridine Derivatives as Antiviral Agents
A new class of pyridine derivatives, centered around the 2-Amino-6-chloro-3-nitropyridine scaffold, is emerging as a promising area of research for the development of novel antiviral therapeutics. These compounds have demonstrated notable in vitro efficacy against a range of viruses, particularly Human Immunodeficiency Virus (HIV) and influenza viruses. This guide provides a comparative analysis of their antiviral performance, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
The core structure of this compound has been identified as a viable starting point for the synthesis of various derivatives with potential antiviral properties. Research indicates that these compounds may exert their antiviral effects by interfering with the early stages of the viral life cycle, such as viral entry and replication.
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of this compound and its derivatives is typically assessed through cell-based assays that measure the inhibition of viral replication and the compound's toxicity to host cells. Key parameters used for comparison include the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential, with higher values indicating greater selectivity for viral targets over host cells.
While extensive quantitative data for a broad range of this compound derivatives is still emerging, preliminary studies on related pyridine compounds provide a basis for comparison. For instance, various pyridine derivatives have shown potent anti-HIV-1 activity in the nanomolar to micromolar range.[1]
Table 1: Comparative Antiviral Activity of Pyridine Derivatives
| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Amine-type Cyclopentanepyridinone Derivatives | HIV-1 (IIIB) | JLTRG | 0.54 - 79.29 | 24.17 - >100 | Varies | [1] |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-1 | MT-4 | 82.02 (µg/ml) | - | - | [2] |
| Imidazo[1,2-a]pyridine-Schiff base | HIV-2 | MT-4 | 47.72 (µg/ml) | - | - | [2] |
| Piperidine-based Derivatives | Influenza A/Udorn/72 (H3N2) | MDCK | as low as 0.05 | >160,000 | >160,000 | [3] |
| Pyridine-2(1H)-ones | HIV-1 | MT-4 | 0.0006 | 100 | >150,000 | [4] |
Note: Data for this compound derivatives is currently limited in publicly available literature. The table presents data from related pyridine compounds to illustrate the potential of this chemical class.
Experimental Protocols
The evaluation of antiviral efficacy relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the assessment of pyridine derivatives.
Anti-HIV-1 Assay in MT-4 Cells (MTT Assay)
This assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
Materials:
-
MT-4 human T-cell leukemia cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
Test compounds
-
96-well microtiter plates
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[5]
-
Prepare serial dilutions of the test compounds.
-
Add 50 µL of the diluted compounds to the respective wells. Include virus control (cells and virus only) and cell control (cells only) wells.[5]
-
Add 50 µL of an appropriate dilution of HIV-1 stock to the wells containing test compounds and the virus control wells.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until the virus control wells show significant cytopathic effect.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls to determine the EC50.
-
A parallel assay without the virus is conducted to determine the CC50.
Plaque Reduction Assay for Influenza Virus
This assay measures the inhibition of influenza virus replication by quantifying the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Udorn/72 H3N2)
-
Test compounds
-
6-well plates
-
Overlay medium (e.g., MEM containing agar and trypsin)
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cell monolayers with the diluted compounds for a specified time.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add an overlay medium containing the test compounds to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the virus control wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and count the number of plaques.
-
Calculate the percentage of plaque reduction for each compound concentration to determine the EC50.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound derivatives inhibit viral replication are still under investigation. However, studies on related pyridine compounds suggest that they may interfere with critical viral processes. For HIV, some pyridine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and allosterically inhibiting its function.[1] Other potential mechanisms for pyridine derivatives include the inhibition of viral entry and fusion.[6]
For influenza virus, some pyridine-based inhibitors have been shown to target the viral RNA-dependent RNA polymerase, an essential enzyme for viral replication and transcription.[7] Others may interfere with the function of viral surface glycoproteins like hemagglutinin, which is crucial for viral attachment and entry into host cells.
The following diagram illustrates a generalized workflow for the initial screening and evaluation of antiviral compounds.
Caption: A generalized workflow for the screening and evaluation of antiviral compounds.
The following diagram illustrates the key steps in the HIV life cycle that are potential targets for antiviral intervention.
Caption: Key stages of the HIV life cycle and corresponding antiviral drug targets.
References
- 1. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Entry Inhibitors: Efficient Means to Block Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of influenza virus replication by artificial proteins (αReps) targeting its RNA-polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Reactions Involving 2-Amino-6-chloro-3-nitropyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions involving 2-Amino-6-chloro-3-nitropyridine and structurally related chloro-nitro-aromatic compounds. Due to a lack of specific published kinetic data for this compound, this document leverages data from analogous compounds to infer its reactivity and provides a framework for future kinetic studies.
Introduction to Reactivity
The reactivity of this compound in nucleophilic aromatic substitution is governed by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 3-position. The amino group (-NH2) at the 2-position is an electron-donating group, which may slightly decrease the overall electrophilicity of the ring compared to a non-aminated analogue. The chlorine atom at the 6-position serves as the leaving group.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[1] The specific pathway can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temp (°C) | k (M⁻¹s⁻¹) | Activation Parameters |
| 2-Chloro-3-cyano-5-nitropyridine | Aniline | Methanol | 20.0 | 1.13 x 10⁻⁴ | ΔH‡ = 15.5 kcal/mol, ΔS‡ = -24.8 cal/mol·K |
| 2-Chloro-3-cyano-5-nitropyridine | Aniline | Benzene | 20.0 | 1.25 x 10⁻⁵ | - |
| 2-Chloro-5-nitropyridine | Aniline | Methanol | 20.0 | 1.95 x 10⁻⁶ | - |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40.0 | 7.7 x 10⁻⁴ | - |
| 2-Chloro-N-methylpyridinium iodide | Piperidine | Methanol | 25.0 | 1.1 x 10⁻³ | ΔH‡ = 15.1 kcal/mol, ΔS‡ = -16.8 cal/mol·K |
Data extracted from related kinetic studies for comparative purposes.[2][3][4]
Experimental Protocols
To perform a kinetic study on the reactions of this compound, the following experimental protocol for a UV-Vis spectrophotometric analysis can be adapted.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol).
Materials:
-
This compound
-
Piperidine (or other nucleophile)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in methanol with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the starting material (this compound) in methanol.
-
Record the UV-Vis spectrum of the expected product after the reaction has gone to completion.
-
Identify the wavelength of maximum absorbance (λmax) of the product where the starting material has minimal absorbance.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the determined λmax and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette.
-
Add a known volume of the piperidine stock solution to the cuvette to initiate the reaction. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue recording until the absorbance reaches a stable plateau, indicating the completion of the reaction.
-
Repeat the experiment with different concentrations of piperidine.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst
-
Plot the calculated kobs values against the corresponding concentrations of piperidine.
-
The slope of this plot will be the second-order rate constant (k2) for the reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized mechanism for a nucleophilic aromatic substitution reaction and a typical experimental workflow for its kinetic analysis.
Caption: Generalized two-step mechanism for the SNAr reaction.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. zenodo.org [zenodo.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxic Assays for Novel Compounds Derived from 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds, particularly those derived from pyridine scaffolds, demonstrating significant promise as anticancer agents. This guide provides a comparative overview of common cytotoxic assays relevant to the evaluation of compounds synthesized from 2-Amino-6-chloro-3-nitropyridine. It is designed to assist researchers in selecting appropriate methodologies and interpreting the resulting data. This document presents detailed experimental protocols, a comparative data table of related compounds, and workflow visualizations to support your research endeavors.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are fundamental tools in drug discovery for screening potential anticancer compounds. These assays measure the ability of a compound to induce cell death or inhibit cell proliferation. The choice of assay depends on the compound's presumed mechanism of action and the specific research question. Three widely used colorimetric and spectrophotometric assays are the MTT, SRB, and LDH assays, each offering distinct advantages in assessing cellular health.
Comparison of Common Cytotoxic Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1] | Well-established, sensitive, and widely used. | Can be affected by the metabolic state of the cells; formazan crystals are insoluble and require a solubilization step. |
| SRB Assay | Quantifies the total protein content of viable cells by staining with the bright pink aminoxanthene dye, Sulforhodamine B.[1] | Simple, rapid, and less sensitive to metabolic fluctuations than MTT. | Indirect measure of cell number; requires cell fixation. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[1] | Directly measures cell membrane integrity and cytotoxicity; non-destructive to remaining cells. | Can be influenced by LDH present in the serum of the culture medium. |
Quantitative Data on 2-Aminopyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| S1 | PC3 (Prostate) | 0.45 |
| HepG2 (Liver) | 7.8 | |
| MDA-MB-231 (Breast) | 28.2 | |
| HELA (Cervical) | 1.2 | |
| S2 | PC3 (Prostate) | 0.85 |
| HepG2 (Liver) | 15.6 | |
| HELA (Cervical) | 2.5 | |
| S3 | PC3 (Prostate) | 0.1 |
| HepG2 (Liver) | 5.4 | |
| MDA-MB-231 (Breast) | 69.2 | |
| S4 | PC3 (Prostate) | 0.56 |
| HepG2 (Liver) | 12.3 | |
| MDA-MB-231 (Breast) | 81.3 | |
| HELA (Cervical) | 74.1 | |
| 5-Fluorouracil (Reference) | PC3 (Prostate) | 7.49 |
| HepG2 (Liver) | 4.6 | |
| MDA-MB-231 (Breast) | 0.49 | |
| HELA (Cervical) | 0.88 |
Data extracted from "Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives".[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway often implicated in compound-induced apoptosis.
General workflow for in vitro cytotoxicity testing.
Simplified apoptosis signaling pathway.
Detailed Experimental Protocols
The following are detailed protocols for the MTT, SRB, and LDH cytotoxicity assays, which can be adapted for screening compounds synthesized from this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle controls (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
SRB (Sulforhodamine B) Assay Protocol
Principle: This assay is based on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein content, which reflects the cell number.
Materials:
-
96-well flat-bottom plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
96-well flat-bottom plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls. Determine the IC50 value.
References
Comparative Guide to Intermediates in the Synthesis of 2-Amino-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential intermediates formed during the synthesis of 2-Amino-6-chloro-3-nitropyridine, a crucial building block in pharmaceutical and agrochemical research. Understanding the formation and characteristics of these intermediates is vital for optimizing reaction conditions, controlling product purity, and ensuring the desired regioselectivity. This document presents experimental data, detailed protocols, and visual workflows to aid in the identification and characterization of these compounds.
Reaction Overview and Potential Intermediates
The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloro-3-nitropyridine with ammonia (ammonolysis).[1][2][3] While this reaction predominantly yields the desired product, the presence of two reactive chlorine atoms on the pyridine ring allows for the formation of isomeric and over-reacted byproducts.
The key species to consider in this reaction are:
-
Starting Material: 2,6-Dichloro-3-nitropyridine
-
Major Product (Kinetic Product): this compound
-
Isomeric Intermediate/Byproduct (Thermodynamic Product): 6-Amino-2-chloro-5-nitropyridine
-
Over-reaction Byproduct: 2,6-Diamino-3-nitropyridine
The regioselectivity of the initial ammonolysis is a critical factor. The substitution is favored at the C-2 position, which is ortho to the strongly electron-withdrawing nitro group. This preference is attributed to kinetic control, where the inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack. The alternative substitution at the C-6 position, para to the nitro group, leads to the thermodynamically more stable isomer, which may be formed under different reaction conditions or as a minor byproduct.
Comparative Data of Intermediates
The following tables summarize the available quantitative data for the starting material and the potential reaction intermediates.
Table 1: Physical and Spectroscopic Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2,6-Dichloro-3-nitropyridine | ![]() | C₅H₂Cl₂N₂O₂ | 192.99 | 58-61 | ¹H NMR (CDCl₃): 9.26 (d, 1H), 8.25 (d, 1H) |
| This compound | ![]() | C₅H₄ClN₃O₂ | 173.56 | 195-197[] | ¹H NMR (DMSO-d₆): δ 6.75–6.77 (d, 1H), δ 8.38–8.40 (d, 1H)[2] |
| 6-Amino-2-chloro-5-nitropyridine | ![]() | C₅H₄ClN₃O₂ | 173.56 | Not readily available | Spectral data not readily available in literature. |
| 2,6-Diamino-3-nitropyridine | ![]() | C₅H₅N₅O₂ | 154.13 | Not readily available | Characterized by ¹H NMR, IR, and MS in specialized literature.[5][6] |
Table 2: Synthesis and Yield Data
| Product | Starting Material | Typical Reagents | Solvent | Temperature (°C) | Yield (%) |
| This compound | 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | Methanol or Isopropanol | 20-40 | 51-92[3] |
| 2,6-Diamino-3-nitropyridine | 2,6-Dichloropyridine | Nitrating agents, then Aminating agents | Various | Various | Not typically a direct target from 2,6-dichloro-3-nitropyridine in a single step. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2][3]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in a suitable solvent such as isopropanol or methanol.
-
Ammonolysis: To the stirred solution, add an aqueous solution of ammonia (typically 25-30%) or bubble ammonia gas through the mixture. The reaction is typically conducted at a temperature between 20°C and 40°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture. The product, this compound, often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration. Wash the precipitate with water and a small amount of cold solvent to remove impurities. The product can be further purified by recrystallization if necessary.
Protocol 2: Characterization of Reaction Components
To confirm the identity of the main product and potential intermediates, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and distinguishing between isomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups such as amino (-NH₂) and nitro (-NO₂) groups.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the isolated compound.
Visualizing Reaction Pathways and Workflows
Diagram 1: Reaction Pathway for the Ammonolysis of 2,6-Dichloro-3-nitropyridine
Caption: Ammonolysis of 2,6-dichloro-3-nitropyridine.
Diagram 2: Experimental Workflow for Intermediate Identification
References
Benchmarking the Synthesis of 2-Amino-6-chloro-3-nitropyridine: A Comparison of Literature Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Amino-6-chloro-3-nitropyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of two prominent literature methods for its synthesis via the ammonolysis of 2,6-dichloro-3-nitropyridine, supported by experimental data.
Performance Comparison
The two primary methods for the synthesis of this compound from 2,6-dichloro-3-nitropyridine involve ammonolysis using either aqueous ammonia in methanol or ammonia gas in isopropanol. The choice between these methods can impact yield, purity, reaction time, and scalability. The following table summarizes the key quantitative data from literature sources.
| Parameter | Method 1: Aqueous Ammonia in Methanol | Method 2: Ammonia Gas in Isopropanol |
| Starting Material | 2,6-dichloro-3-nitropyridine | 2,6-dichloro-3-nitropyridine |
| Reagents | 25.0% Aqueous Ammonia, Methanol | Ammonia Gas, Isopropanol |
| Reaction Time | 2.0 hours[1] | 24 hours[2] |
| Temperature | 35–40 °C[1] | 20–30 °C[2] |
| Yield | 56.45%[1] | Not explicitly stated for the specific protocol, but related methods using ammonia in alcohol report yields ranging from 51% to 92%[3] |
| Purity | 99.3% (HPLC)[1] | Not explicitly stated |
| Scale | 25.0 g of starting material[1] | 21.3 kg of starting material[2] |
Experimental Workflow
The general experimental workflow for the synthesis of this compound via ammonolysis is depicted in the following diagram. This process involves the dissolution of the starting material, reaction with an ammonia source, and subsequent isolation and purification of the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental protocols for the two benchmarked methods.
Method 1: Ammonolysis using Aqueous Ammonia in Methanol
This procedure is adapted from a patented process.[1]
Materials:
-
2,6-Dichloro-3-nitropyridine (25.0 g, 0.129 mole)
-
Methanol (50.0 ml)
-
25.0% Aqueous ammonia solution (12.2 ml, 0.179 mole)
Procedure:
-
Dissolve 25.0 g of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol in a suitable reaction vessel at room temperature.
-
To the resulting solution, add 12.2 ml of 25.0% aqueous ammonia solution at room temperature.
-
Heat the reaction mixture to 35–40 °C for 2.0 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 20 °C.
-
Filter the solid product and wash it with methanol.
-
Dry the obtained solid to yield this compound.
Method 2: Ammonolysis using Ammonia Gas in Isopropanol
This procedure is based on a method described for a larger scale synthesis.[2]
Materials:
-
2,6-dichloro-3-nitropyridine (21.3 kg, 90%, water wet)
-
Isopropanol (100 liters)
-
Ammonia gas (6.8 kg, 400 moles)
Procedure:
-
Prepare a solution of 21.3 kg of 2,6-dichloro-3-nitropyridine in 100 liters of isopropanol in a suitable reactor with stirring at 20–30 °C.
-
Introduce 6.8 kg of ammonia gas into the solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction for the consumption of unreacted 2,6-dichloro-3-nitropyridine using thin layer chromatography or gas chromatography.
-
Once the reaction is complete, the product, this compound, can be further processed from the resulting suspension.
Safety Considerations
-
2,6-dichloro-3-nitropyridine: This starting material is a hazardous substance. It can cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Ammonia: Both aqueous ammonia and ammonia gas are corrosive and have a strong, pungent odor. Handle in a well-ventilated area and avoid inhaling the vapors.
-
Solvents: Methanol and isopropanol are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.
References
Safety Operating Guide
Safe Disposal of 2-Amino-6-chloro-3-nitropyridine: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and follow all institutional and local environmental, health, and safety (EHS) protocols immediately.
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-chloro-3-nitropyridine, a chemical that requires careful handling due to its potential health hazards. The following procedures are designed for researchers, scientists, and drug development professionals to manage waste containing this compound in a safe and compliant manner.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal. All personnel involved in the disposal process must be thoroughly familiar with the associated risks and required PPE.
| Hazard Classification | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Chemical-resistant gloves, lab coat |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves, lab coat |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Safety glasses with side shields or goggles, face shield |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Use only in a well-ventilated area or with respiratory protection |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Use only in a well-ventilated area or with respiratory protection |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | Chemical-resistant gloves, lab coat, safety goggles |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal service.[1][2][3] Attempting to neutralize or treat this chemical waste in a standard laboratory setting is not recommended due to the potential for hazardous reactions and incomplete degradation.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Avoid generating dust during collection.[1] If sweeping is necessary, do so gently.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams. This chemical is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
2. Container Labeling:
-
Label the hazardous waste container clearly with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Mutagen")
-
The accumulation start date
-
The specific laboratory or research group information
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[2][3]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and an accurate inventory of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, prevent further spread of the material.
-
For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Do not allow the spilled material to enter drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 2-Amino-6-chloro-3-nitropyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Amino-6-chloro-3-nitropyridine (CAS No. 27048-04-0), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Hazards: this compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it is harmful if swallowed or in contact with skin, and toxic if inhaled.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always use this equipment to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tight-sealing, chemical splash-resistant with side protection.[1][3] | Prevents eye contact with dust or splashes which can cause serious eye irritation.[1][2] |
| Face Shield | As needed for additional protection from splashes. | Provides a barrier to protect the entire face. | |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves.[1] | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to prevent skin exposure.[1][4] | Minimizes the risk of skin contact with the chemical. |
| Lab Coat | Standard laboratory coat. | Provides a removable barrier in case of a spill. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Avoid the formation of dust.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Handling the Chemical:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Wash your face and hands thoroughly after handling the substance.[1][4]
-
Do not eat, drink, or smoke in the handling area.[3]
4. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
Emergency Procedures
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention if irritation persists.[3][4]
-
Skin: Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable position for breathing.[1] If you feel unwell, call a poison center or a doctor.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
In Case of a Spill:
-
Spills should be managed by trained personnel wearing appropriate respiratory and eye protection.[4]
-
Avoid breathing vapors, mist, or gas.[4]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]
-
Wash the spill site after the material has been collected.[4]
Disposal Plan
-
Disposal of this compound and its containers must be done through an approved waste disposal plant.[1][3]
-
Contact a licensed professional waste disposal service for disposal of this material.[5]
-
Do not let the product enter drains.[4]
Visual Workflow Guides
The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow for handling hazardous chemicals.
Caption: Step-by-step chemical spill response workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




